(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4H,5H2,(H,13,14)(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSWCZVASBMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a robust two-step process, commencing with the formation of a quinazolinone core followed by a nucleophilic substitution to introduce the acetic acid moiety. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic route for enhanced clarity.
Core Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the cyclization of anthranilic acid with an appropriate thiocyanate salt to form 2-mercaptoquinazolin-4(3H)-one. This intermediate exists in tautomeric equilibrium with its thiol form, 4-hydroxy-2-mercaptoquinazoline. The second step is the S-alkylation of the thiol group with an acetic acid derivative, such as bromoacetic acid, under basic conditions.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-one
This procedure outlines the synthesis of the key intermediate, 2-mercaptoquinazolin-4(3H)-one, from anthranilic acid.
Materials:
-
Anthranilic acid
-
Ammonium thiocyanate
-
Glacial acetic acid
Procedure:
-
A mixture of anthranilic acid (1.0 equivalent) and ammonium thiocyanate (1.2 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
The resulting solid is dried to afford 2-mercaptoquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
This protocol details the S-alkylation of 2-mercaptoquinazolin-4(3H)-one to yield the final product.
Materials:
-
2-Mercaptoquinazolin-4(3H)-one
-
Bromoacetic acid
-
Sodium hydroxide or Triethylamine
-
Ethanol
Procedure:
-
To a solution of 2-mercaptoquinazolin-4(3H)-one (1.0 equivalent) in ethanol, a solution of sodium hydroxide (or triethylamine, 2.0 equivalents) in water is added, and the mixture is stirred until a clear solution is obtained.
-
Bromoacetic acid (1.1 equivalents) is then added portion-wise to the reaction mixture.
-
The mixture is stirred at room temperature for 12-24 hours.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to a pH of 3-4, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Reference |
| 2-Mercaptoquinazolin-4(3H)-one | C₈H₆N₂OS | 178.21 | 85-95 | >300 | [1] |
| This compound | C₁₀H₈N₂O₃S | 236.25 | 64-96 | 192.2–203.7 | [1] |
Note: Yields and melting points can vary depending on the specific reaction conditions and purity of reagents.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
1H NMR spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
An In-depth Technical Guide on the ¹H NMR Spectrum of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for the compound this compound. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR spectrum based on established principles and data from structurally analogous quinazoline derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are based on the analysis of the compound's structure, considering the electronic effects of its functional groups and data from similar compounds.[1][2]
It is important to note that the quinazolin-4-ol system can exist in tautomeric equilibrium with the 4(3H)-quinazolinone form. In many deuterated solvents, particularly DMSO-d₆, the keto (quinazolinone) tautomer is often the predominant species. This would result in the disappearance of the hydroxyl (-OH) signal and the appearance of an N-H proton signal, typically at a higher chemical shift (>11 ppm).[2] The predicted data below corresponds to the named 4-hydroxy tautomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-5 | ~ 8.15 | Doublet (d) | 1H | ~ 8.0 |
| H-7 | ~ 7.85 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~ 7.5 |
| H-6 | ~ 7.60 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~ 7.5 |
| H-8 | ~ 7.55 | Doublet (d) | 1H | ~ 8.0 |
| -S-CH₂ -COOH | ~ 3.90 | Singlet (s) | 2H | N/A |
| 4-OH | 10.0 - 12.0 (broad) | Singlet (s, br) | 1H | N/A |
| -COOH | > 12.0 (broad) | Singlet (s, br) | 1H | N/A |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its ability to dissolve polar molecules and exchange labile protons (like -OH and -COOH), which can help in their identification. Other potential solvents include methanol-d₄ or a mixture if solubility is an issue.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle sonication may be used to aid dissolution.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.[3]
-
Filtration and Transfer: To ensure a homogenous magnetic field, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Sample Volume: Ensure the sample height in the NMR tube is adequate for the spectrometer's detector, typically around 4-5 cm.
2. Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the following typical acquisition parameters for a standard ¹H experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A range of approximately 12-16 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually averaged to improve the signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., DMSO at ~2.50 ppm).[4]
-
Integration: Integrate the area under each signal to determine the relative ratio of protons giving rise to each peak.
-
Peak Picking and Analysis: Identify the precise chemical shift of each peak. For multiplet signals, measure the coupling constants (J-values) to aid in structural elucidation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the ¹H NMR analysis described in the protocol.
References
Mass Spectrometry Analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines predicted fragmentation patterns, detailed experimental protocols for its characterization, and hypothetical data presented for illustrative purposes. It serves as a valuable resource for scientists working with this and structurally related quinazoline derivatives.
Introduction
This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the ionization and fragmentation behavior of this compound is crucial for its identification in complex matrices, metabolite profiling, and pharmacokinetic studies. This guide details the anticipated mass spectrometric behavior of this compound and provides a robust framework for its analysis.
Predicted Mass Spectrometry Data
Table 1: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₈N₂O₃S |
| Molecular Weight | 236.25 g/mol |
| Ionization Mode | ESI- |
| Predicted [M-H]⁻ (m/z) | 235.0234 |
Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data of [M-H]⁻ at m/z 235.02
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 191.0336 | CO₂ (43.9898 Da) | Decarboxylated precursor ion |
| 177.0179 | CH₂COOH (59.0133 Da) | Loss of the acetic acid side chain |
| 161.0227 | S=CH₂COOH (90.9908 Da) | Cleavage of the sulfur-linked side chain |
| 134.0356 | C₂H₂O₂S (90.9829 Da) | Fragmentation involving the quinazoline ring and side chain |
Experimental Protocols
A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Working Solutions: Serially dilute the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Settings
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| Collision Energy | Optimized for transitions (e.g., 15-30 eV) |
| Monitored Transitions | Precursor Ion (m/z) 235.02 -> Product Ions (e.g., 191.03, 177.02) |
Visualization of Workflows and Pathways
Diagrams created using Graphviz illustrate the experimental workflow and a hypothetical signaling pathway where this compound might exert its biological effect. The structural characteristics of many quinazoline derivatives suggest they may act as inhibitors in various signaling pathways.[1]
Fragmentation Pattern and Mechanism
The fragmentation of protonated quinazolines is largely dictated by the molecular structure.[2] For this compound, the primary fragmentation pathways in negative ion mode are expected to involve the carboxylic acid group and the thioether linkage. The loss of carbon dioxide is a common fragmentation for carboxylic acids.[3] Subsequent fragmentation would likely involve the cleavage of the C-S bond or fragmentation of the quinazoline ring itself.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While the presented data is predictive, it is based on well-established fragmentation patterns of related chemical structures. The detailed experimental protocols offer a starting point for developing robust analytical methods for the quantification and characterization of this compound. Further empirical studies are necessary to confirm these predictions and fully elucidate the fragmentation pathways.
References
- 1. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide on (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid (CAS 16431-29-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a quinazoline derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines established information with predicted properties and data from closely related analogues to offer a thorough understanding for research and development purposes.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16431-29-1 | Alfa Chemistry[1] |
| Molecular Formula | C₁₀H₈N₂O₃S | Alfa Chemistry[1] |
| Molecular Weight | 236.25 g/mol | Alfa Chemistry[1] |
| Predicted Melting Point | Data not available | N/A |
| Predicted Boiling Point | Data not available | N/A |
| Predicted Solubility | Data not available | N/A |
| Predicted pKa | Data not available | N/A |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, the synthesis of the quinazoline scaffold and its 2-thio-substituted derivatives is well-established. The general approach involves the cyclization of anthranilic acid or its derivatives.[2] For the target molecule, a plausible synthetic route would involve the reaction of 2-amino-4-hydroxybenzoic acid with a thiourea equivalent, followed by alkylation of the resulting 2-mercapto-4-hydroxyquinazoline with an acetic acid derivative.
General Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (General, adapted from related syntheses):
A common method for the synthesis of similar quinazolinone derivatives involves a multi-step process.[2]
-
Synthesis of the Benzoxazinone Intermediate: Anthranilic acid derivatives are reacted with an appropriate acyl chloride or anhydride. For instance, reacting 2-amino-4-hydroxybenzoic acid with an acetylating agent would yield a benzoxazinone intermediate.
-
Formation of the Quinazolinone Ring: The benzoxazinone is then reacted with a primary amine or ammonia source to form the quinazolinone ring. To introduce the sulfur atom at the 2-position, a reaction with a thiourea or isothiocyanate could be employed.
-
S-Alkylation: The resulting 2-mercapto-4-hydroxyquinazoline is then alkylated using a haloacetic acid ester in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone).
-
Hydrolysis: If an ester of acetic acid is used in the alkylation step, a final hydrolysis step is required to obtain the carboxylic acid.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public spectral databases. However, data for structurally related quinazolinone derivatives can provide valuable reference points for characterization.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinazoline ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The hydroxyl proton on the quinazoline ring might also be observable.
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the quinazoline ring system, and the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid and the quinazolinone ring, and C-S stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈N₂O₃S).
Potential Biological Activity and Signaling Pathways
While there is no direct experimental evidence detailing the biological activity of this compound, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4]
Potential Therapeutic Areas:
-
Anticancer: Quinazoline derivatives are known to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[5][6] Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.
-
Antimicrobial: Various quinazoline derivatives have demonstrated antibacterial and antifungal properties.[2] The specific mechanism of action can vary, but may involve the inhibition of essential microbial enzymes.
-
Anti-inflammatory: Some quinazoline analogues have shown anti-inflammatory effects.[3]
-
Enzyme Inhibition: The acetic acid moiety suggests potential for interaction with the active sites of various enzymes. For instance, some quinazolinone acetic acid derivatives have been investigated as aldose reductase inhibitors.
Potential Signaling Pathway Involvement:
Given the prevalence of kinase inhibition among quinazoline derivatives, a logical starting point for investigating the mechanism of action of this compound would be its effect on key signaling pathways implicated in cancer and other diseases.
Caption: Potential inhibition of the EGFR/VEGFR signaling pathway by quinazoline derivatives.
Conclusion and Future Directions
This compound represents a molecule with significant potential for further investigation in drug discovery. While a complete experimental profile is not yet available, its structural features, shared with a class of biologically active compounds, suggest that it may possess valuable therapeutic properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and reproducible synthetic route and obtaining comprehensive spectroscopic and physicochemical data.
-
Biological Screening: Conducting a broad range of in vitro assays to determine its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be undertaken to elucidate its mechanism of action, including its effects on relevant signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the relationship between chemical structure and biological activity, which can guide the development of more potent and selective compounds.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The combination of established knowledge about the quinazoline scaffold and predictive insights provides a solid basis for initiating new research and development projects.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides context through related compounds, and outlines general synthetic approaches.
Core Molecular Identifiers and Properties
This compound, also known by its synonym 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid, is a heterocyclic compound featuring a quinazolinone core. The fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 16431-29-1 | [1] |
| Molecular Formula | C₁₀H₈N₂O₃S | [1] |
| Molecular Weight | 236.25 g/mol | [1] |
| IUPAC Name | 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid | N/A |
| Synonyms | This compound, 2-(4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Experimental Protocols
A plausible synthetic route involves a two-step process, beginning with the formation of a 2-mercapto-quinazolin-4(3H)-one intermediate, followed by S-alkylation with an acetic acid derivative.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 2-Mercapto-4(3H)-quinazolinone
The initial step typically involves the cyclocondensation of anthranilic acid with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of a dehydrating agent like acetic anhydride or a strong acid catalyst. This reaction forms the 2-mercapto-4(3H)-quinazolinone core.
Step 2: S-Alkylation with Chloroacetic Acid
The intermediate, 2-mercapto-4(3H)-quinazolinone, is then subjected to an S-alkylation reaction. This is achieved by reacting the thiol group with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide. The base facilitates the formation of the thiolate anion, which then acts as a nucleophile to displace the chloride from chloroacetic acid, yielding the final product, this compound.
Biological Activity and Signaling Pathways
Specific biological activity data and associated signaling pathways for this compound have not been reported in the available literature. However, the quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.
Derivatives of quinazolinone have been reported to exhibit various therapeutic properties, including:
-
Anticancer Activity: Some quinazolinone derivatives have shown efficacy against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways, such as phosphatidylinositol 3-kinase (PI3K).[3]
-
Antimicrobial Properties: The quinazolinone core is found in compounds with activity against both Gram-positive and Gram-negative bacteria.[3] The disruption of bacterial cell wall synthesis is a suggested mechanism of action.[3]
-
Enzyme Inhibition: Various quinazolinone derivatives have been identified as inhibitors of enzymes implicated in different disease processes.[3]
Given the prevalence of biological activity within the quinazolinone class, it is plausible that this compound may also exhibit interesting pharmacological properties. Further investigation is warranted to explore its potential therapeutic applications.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by quinazolinone derivatives is the PI3K/Akt pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Conclusion
This compound is a molecule with a well-defined chemical structure. While specific experimental data on its physical properties and biological activity are currently limited, its structural relationship to a broad class of pharmacologically active quinazolinones suggests that it is a compound of interest for further investigation in drug discovery and development. The general synthetic strategies outlined provide a foundation for its preparation and subsequent biological evaluation. Future research should focus on determining its key physicochemical parameters, developing a specific and optimized synthesis protocol, and screening for a range of biological activities to elucidate its therapeutic potential.
References
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid: An In-depth Technical Guide on its Core Mechanism of Action as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inferred mechanism of action for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. Based on the well-established pharmacology of its core quinazolinone scaffold, this compound is posited to function as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This guide details the underlying signaling pathways, provides illustrative quantitative data for representative PHD inhibitors, and outlines detailed experimental protocols for the investigation of this mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.
Introduction
This compound is a small molecule featuring a quinazolin-4-one heterocyclic system. While specific literature on this particular compound is sparse, the quinazolinone moiety is a well-recognized pharmacophore present in numerous biologically active compounds. A significant body of evidence points to the role of quinazolinone derivatives as inhibitors of prolyl hydroxylase domain (PHD) enzymes. This document, therefore, delineates the presumed primary mechanism of action of this compound as a PHD inhibitor.
The inhibition of PHD enzymes presents a compelling therapeutic strategy for a variety of ischemic and inflammatory conditions. By stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), PHD inhibitors can trigger a cascade of downstream gene expression that promotes angiogenesis, erythropoiesis, and cellular adaptation to low-oxygen environments. This guide will explore this mechanism in detail, providing the necessary technical information for its further investigation.
Core Mechanism of Action: Prolyl Hydroxylase Inhibition
The central hypothesis for the mechanism of action of this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, which is the primary oxygen sensor in human cells.
The HIF-1α Signaling Pathway
Under normoxic (normal oxygen) conditions, HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the HIF-1α protein by PHD enzymes. This post-translational modification allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently tags HIF-1α for proteasomal degradation.
In hypoxic (low oxygen) conditions, the activity of PHD enzymes is diminished due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
This compound, as a putative PHD inhibitor, is thought to mimic the effects of hypoxia by directly inhibiting PHD activity, thereby leading to HIF-1α stabilization even under normoxic conditions.
Caption: HIF-1α Signaling Pathway and the Role of a PHD Inhibitor.
Downstream Effects
The transcriptional activation of HIF-1 target genes leads to a range of physiological responses, including:
-
Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF) promotes the formation of new blood vessels.
-
Erythropoiesis: Increased expression of Erythropoietin (EPO) stimulates the production of red blood cells.
-
Metabolic Adaptation: Enhanced expression of genes involved in glycolysis allows for ATP production in the absence of oxygen.
Quantitative Data (Illustrative)
Due to the absence of publicly available data for this compound, this section presents illustrative quantitative data for well-characterized PHD inhibitors. These values are intended to provide a reference for the expected potency and cellular activity of a compound with this mechanism of action.
Table 1: In Vitro Potency of Representative PHD Inhibitors
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Molidustat | 480 | 280 | 450 | [1] |
| IOX2 | - | 22 | - | [2] |
Table 2: Illustrative Cellular Activity of a PHD Inhibitor
| Assay | Endpoint | Illustrative Value | Cell Line |
| HIF-1α Stabilization | EC₅₀ | ~1-5 µM | HeLa, Hep3B |
| VEGF mRNA Expression | Fold Induction | 5-15 fold over baseline | HEK293, U2OS |
| EPO Protein Secretion | Fold Induction | 10-50 fold over baseline | Hep3B |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PHD inhibitors.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2 enzyme.
Materials:
-
Recombinant human PHD2
-
Fe(II) sulfate
-
L-ascorbic acid
-
2-oxoglutarate (2-OG)
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
AlphaLISA® anti-hydroxyproline antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer. [2]2. Add the test compound, this compound, at various concentrations to the wells of a 384-well plate. [2]3. Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature. [2]4. Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG. [2]5. Incubate for 10 minutes at room temperature. [2]6. Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads. [2]7. Add the Streptavidin-coated Donor beads. [2]8. Incubate the plate in the dark at room temperature for 60 minutes. [2]9. Read the plate on an AlphaScreen-compatible plate reader. The AlphaScreen signal is inversely proportional to PHD2 activity. [2]10. Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a dose-response curve. [2]
Caption: Workflow for an In Vitro PHD2 Inhibition Assay.
HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with a PHD inhibitor.
Materials:
-
Cultured cells (e.g., HeLa, Hep3B)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO). [3]A positive control can be generated by treating cells with 100 µM CoCl₂. [3]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer with inhibitors. [3]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [3]4. Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. [3]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [3]6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour. [3] * Incubate with the primary anti-HIF-1α antibody overnight at 4°C. [3] * Wash the membrane with TBST. [3] * Incubate with the HRP-conjugated secondary antibody for 1 hour. [3] * Wash the membrane with TBST. [3]7. Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imager. [1]8. Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). [1]
-
Caption: Experimental Workflow for HIF-1α Western Blot.
Quantitative Real-Time PCR (qPCR) for VEGF Gene Expression
This protocol measures the change in the mRNA expression level of a HIF-1 target gene, such as VEGF, following treatment with a PHD inhibitor.
Materials:
-
Treated cells (as in the Western blot protocol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for VEGF and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for VEGF and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in VEGF gene expression, normalized to the housekeeping gene.
Conclusion
While direct experimental evidence for this compound is currently limited in the public domain, its chemical structure strongly suggests a mechanism of action centered on the inhibition of prolyl hydroxylase enzymes. This guide provides a robust framework for understanding and investigating this proposed mechanism. The detailed signaling pathways, illustrative quantitative data, and comprehensive experimental protocols serve as a valuable resource for researchers and drug developers seeking to explore the therapeutic potential of this and related quinazolinone-based compounds. Further experimental validation is required to definitively confirm the activity and potency of this compound as a PHD inhibitor.
References
The Multifaceted Biological Activities of Quinazoline-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth overview of the significant biological activities of quinazoline-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Quinazoline derivatives are most renowned for their potent anticancer properties, primarily through the inhibition of key enzymes in signal transduction pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: Targeting Tyrosine Kinases
A primary mechanism of the anticancer action of many quinazoline compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][2] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth.[2] Quinazoline-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and blocking the downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] This inhibition leads to cell cycle arrest and apoptosis.[3] Several quinazoline-based EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are approved for clinical use in treating various cancers.[3][4]
Beyond EGFR, some quinazoline derivatives have been developed as inhibitors of other important kinases in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis, and Poly(ADP-ribose) polymerase-1 (PARP-1), involved in DNA repair.[5][6]
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of quinazoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class/Name | Target | Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazolines | EGFR | HeLa | 1.85 - 2.81 | [7] |
| 4-Anilinoquinazolines | MDA-MB-231 | 2.3 - 6.1 | [7] | |
| Quinazoline-triazole-acetamides | - | HCT-116 | 5.33 - 10.72 | [8] |
| Quinazoline-triazole-acetamides | - | HepG2 | 7.94 - 17.48 | [8] |
| 2,4-Disubstituted Quinazolines | EGFR | MCF-7 | 2.49 | [9] |
| 4-Aminoquinazoline Derivatives | NF-κB | SK-BR-3 | 10.16 | [4] |
Antimicrobial Activity
Quinazoline and its derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.
Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse. In bacteria, some derivatives are known to inhibit dihydropteroate synthetase (DHPS), an enzyme essential for folate synthesis, similar to sulfonamides.[10] Others are believed to disrupt cell wall synthesis or interfere with nucleic acid replication. For their antifungal activity, the exact mechanisms are still under investigation but are thought to involve disruption of the fungal cell membrane.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of quinazoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo/benzimidazo[1,2-c]quinazolines | S. aureus | 4 - 8 | [11] |
| Imidazo/benzimidazo[1,2-c]quinazolines | E. coli | 4 - 8 | [11] |
| Imidazo/benzimidazo[1,2-c]quinazolines | C. albicans | 8 - 16 | [11] |
| Fused Quinazolinones | B. subtilis | 32 - 64 | [12] |
| Fused Quinazolinones | P. aeruginosa | 32 | [12] |
| Myricetin-Quinazolinone Hybrids | X. axonopodis pv. citri | 16.9 | [13] |
Anti-inflammatory Activity
Certain quinazoline derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.
Mechanism of Action
The anti-inflammatory activity of quinazolines is often attributed to their ability to inhibit key inflammatory mediators and pathways. Some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] Additionally, inhibition of the NF-κB signaling pathway, a central regulator of inflammation, is another proposed mechanism.
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity of quinazoline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.
| Compound Class/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2,3,6-Trisubstituted Quinazolinones | - | 10.28 - 53.33 | [14] |
| 3-Naphtalene-substituted Quinazolinones | 50 | 19.69 - 59.61 | [14] |
| 4-Nitrostyryl-substituted Quinazolinones | 200 | 62.2 - 80.7 | [14] |
| Thiazolidinone-Quinazolinone Hybrids | 50 | 22.9 - 32.5 | [13] |
| Pyrazolo[1,5-a]quinazolines | 10 | 39 | [15] |
Antiviral Activity
A growing body of evidence suggests that quinazoline-based compounds possess promising antiviral activities against a variety of viruses.
Mechanism of Action
The antiviral mechanisms of quinazolines are virus-specific. For some viruses, they have been shown to inhibit viral replication. For instance, certain derivatives have demonstrated potent activity against Zika and Dengue viruses.[16] Other studies have reported activity against influenza viruses and herpes simplex virus (HSV).[17][18] The precise molecular targets for their antiviral effects are an active area of research.
Quantitative Antiviral Activity Data
The in vitro antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response.
| Compound Class/Derivative | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 2,3,6-Trisubstituted Quinazolinones | Zika Virus (ZIKV) | Vero | 0.18 |[16] | | 2,3,6-Trisubstituted Quinazolinones | Zika Virus (ZIKV) | U87 | 0.1 |[16] | | 2,3,6-Trisubstituted Quinazolinones | Dengue Virus (DENV) | - | as low as 0.086 |[16] | | Quinazoline Urea Analogues | Influenza A (H1N1, H3N2), Influenza B | - | 0.025 |[18] | | Quinazoline Urea Analogues | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | - | 0.029 |[18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of quinazoline compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the quinazoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement : Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution for MIC Determination (Antibacterial)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation : Prepare serial twofold dilutions of the quinazoline compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation : Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[19]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used in vivo model to screen for anti-inflammatory activity.
-
Animal Acclimatization : Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration : Administer the quinazoline compound orally or intraperitoneally at a specific dose.
-
Induction of Edema : After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.[20][21]
-
Paw Volume Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
-
Cell Seeding : Plate a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Adsorption : Infect the cells with a known concentration of the virus for a specific period (e.g., 1 hour).
-
Compound Treatment and Overlay : Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinazoline compound.
-
Incubation : Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization : Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis : Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Conclusion
The quinazoline scaffold continues to be a fertile source of biologically active compounds with significant therapeutic potential. The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the importance of this heterocyclic system in drug discovery and development. The information presented in this technical guide, from quantitative activity data to detailed experimental protocols and pathway visualizations, aims to provide a solid foundation for researchers to build upon in their quest for novel and more effective quinazoline-based therapeutics. Further exploration of structure-activity relationships, mechanisms of action, and novel molecular targets will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. cusabio.com [cusabio.com]
- 13. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. inotiv.com [inotiv.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidinone rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone derivatives, detailing key synthetic milestones, experimental protocols, and the evolution of their therapeutic applications. Quantitative data are summarized for comparative analysis, and key molecular pathways are visualized to elucidate their mechanisms of action.
Early Discovery and Foundational Syntheses
The journey of quinazolinone chemistry began in the late 19th century. In 1869, Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen with anthranilic acid.[1][2] This pioneering work laid the groundwork for future explorations of this versatile scaffold. A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[2][3] Shortly after, in 1903, Siegmund Gabriel devised a more satisfactory synthesis.[3] It was Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[3]
Key Historical Syntheses
Several foundational synthetic methods were established early on, which remain cornerstones of quinazolinone chemistry.
The first synthesis of a quinazolinone derivative involved the reaction of anthranilic acid with cyanogen.[1]
Experimental Protocol: Griess Synthesis of 2-Amino-4(3H)-quinazolinone and 2,4(1H,3H)-quinazolinedione (Conceptual)
-
Step 1: Condensation. Anthranilic acid is reacted with cyanogen (HCN) in ethanol to form 2-ethoxy-4(3H)-quinazolinone as an intermediate.[4][5]
-
Step 2: Amination or Hydrolysis.
Note: This is a conceptual description of the early synthesis. Modern, detailed protocols are available for analogous transformations.
The Niementowski synthesis is a widely used method for preparing 4(3H)-quinazolinones by the condensation of anthranilic acids with amides.[6][7][8]
Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone [9]
-
Reactants: Anthranilic acid and formamide.
-
Procedure (Conventional Heating):
-
A mixture of anthranilic acid (1 equivalent) and formamide (5 equivalents, molar ratio) is placed in a round-bottom flask equipped with a reflux condenser.[9]
-
The mixture is heated in a sand bath or using a heating mantle to a temperature of 150-160°C.[9]
-
The reaction is maintained at this temperature for 8 hours.[9]
-
The reaction mixture is then cooled to room temperature, during which the product crystallizes.
-
The solid product is collected by filtration and washed with cold water.
-
The crude product is recrystallized from methanol or ethanol to yield pure 4(3H)-quinazolinone.
-
-
Procedure (Microwave-Assisted):
-
A mixture of anthranilic acid (1 equivalent) and formamide (5 equivalents, molar ratio) is placed in a microwave-safe reaction vessel.[9]
-
The vessel is sealed and subjected to microwave irradiation at 170°C for 10 minutes.[9]
-
After cooling, the product is isolated and purified as described for the conventional method.
-
Discovery of Naturally Occurring Quinazolinone Alkaloids
A pivotal moment in the history of quinazolinones was the discovery of the alkaloid vasicine from the Indian shrub Adhatoda vasica.[2] For centuries, extracts from this plant have been used in traditional medicine for respiratory ailments.[2] The isolation and characterization of vasicine spurred further interest in the biological activities of this class of compounds.
The Rise and Fall of Methaqualone: A Case Study in Medicinal Chemistry
The quest for new therapeutic agents led to the synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, later known as methaqualone.[10] Initially investigated for its potential as an antimalarial drug, it was found to be a potent sedative and hypnotic.[9] Marketed under brand names like Quaalude, it became a widely prescribed sedative in the 1960s and 70s.[9] However, its high potential for abuse and addiction led to its eventual classification as a Schedule I drug in the United States in 1984, effectively banning its medicinal use.[9]
Therapeutic Applications of Quinazolinone Derivatives
The versatility of the quinazolinone scaffold has led to the development of a wide range of derivatives with diverse therapeutic applications.
Anticancer Activity
Quinazolinone derivatives are prominent in modern oncology, with several compounds approved as targeted cancer therapies. Their primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell signaling.
Many quinazolinone-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and survival.[11][12] Overexpression or mutation of EGFR is common in various cancers. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[13]
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently deregulated in cancer, controlling cell growth, proliferation, and survival.[14][15][16] Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to anticancer effects.[15]
Quinazolinone derivatives can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[17][18] This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[17][19]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinazolinone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| G | MCF-7 (Breast) | 0.44 | [20] |
| E | MDA-MBA-231 (Breast) | 0.43 | [20] |
| A3 | PC3 (Prostate) | 10 | [21] |
| A3 | MCF-7 (Breast) | 10 | [21] |
| A3 | HT-29 (Colon) | 12 | [21] |
| 6d | NCI-H460 (Lung) | 0.789 | [22] |
| 4i | A549 (Lung) | 17.0 | [14] |
| 4m | A549 (Lung) | 14.2 | [14] |
| 4n | A549 (Lung) | 18.1 | [14] |
| 20 | A431 (Epidermoid) | 1-2 | [19] |
| 22 | A431 (Epidermoid) | 1-2 | [19] |
| 28 | A431 (Epidermoid) | 1-2 | [19] |
MTT Assay for Cell Viability [22][23][24][25][26]
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivative and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
EGFR Kinase Inhibition Assay (TR-FRET) [13][27]
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Procedure:
-
Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.
-
Assay Reaction: In a 384-well plate, incubate the EGFR enzyme with the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP mixture and incubate.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.
-
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | E. coli | 4 | [28] |
| 4a | S. aureus | 4 | [28] |
| 4a | B. subtilis | 4 | [28] |
| 4a | S. typhimurium | 8 | [28] |
| 4a | C. albicans | 2 | [28] |
| 4c | S. typhimurium | 4 | [28] |
| 5b | S. aureus | 1.95 (µM) | [29] |
| 5b | K. pneumoniae | 0.98 (µM) | [29] |
| 19 | P. aeruginosa | 0.15 (mg/mL) | [30] |
| 20 | K. pneumoniae | 2.5 (mg/mL) | [30] |
Anti-inflammatory Activity
Certain quinazolinone derivatives exhibit potent anti-inflammatory properties.
The following table shows the percentage inhibition of edema in a carrageenan-induced paw edema model in rats for selected quinazolinone derivatives.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 9 | 50 | 20.4 | [12] |
| 21 | 50 | 32.5 | [12] |
| 32-36 series | - | 10.28 - 53.33 | [4] |
| QA-2 | - | 82.75 | [7] |
| QA-6 | - | 81.03 | [7] |
Anticonvulsant Activity
The sedative-hypnotic properties of early quinazolinones led to the investigation of their anticonvulsant potential.
The following table presents the median effective dose (ED50) of selected quinazolinone derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.
| Compound ID | Anticonvulsant Test | ED50 (mg/kg) | Reference |
| 5f | - | 28.90 | [11] |
| 5b | - | 47.38 | [11] |
| 5c | - | 56.40 | [11] |
| 6o | MES | 88.02 | [28] |
| 6q | MES | 94.6 | [28] |
| 8 | scPTZ | 0.248 (mmol/kg) | [31] |
| 13 | scPTZ | 0.239 (mmol/kg) | [31] |
| 19 | scPTZ | 0.338 (mmol/kg) | [31] |
Evolution of Synthetic Methodologies
The synthesis of quinazolinone derivatives has evolved significantly from the classical methods of Griess and Niementowski. Modern approaches focus on improving efficiency, yield, and structural diversity. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields compared to conventional heating.[8][32]
-
Metal-Catalyzed Reactions: Various metal catalysts are employed to facilitate the formation of the quinazolinone ring system.[33]
-
Multi-Component Reactions: These reactions allow for the synthesis of complex quinazolinone derivatives in a single step from multiple starting materials, enhancing efficiency and atom economy.
Conclusion
The history of quinazolinone derivatives is a compelling narrative of chemical discovery and therapeutic innovation. From their initial synthesis in the 19th century to their current role as vital components of anticancer and antimicrobial therapies, the quinazolinone scaffold has proven to be a remarkably versatile and fruitful area of research. The continued development of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved quinazolinone-based drugs for a wide range of diseases. This guide serves as a comprehensive resource for researchers and professionals in the field, providing a solid foundation for future advancements in the exploration of this important heterocyclic system.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.uob.edu.ly [journals.uob.edu.ly]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. generis-publishing.com [generis-publishing.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 33. ujpronline.com [ujpronline.com]
An In-depth Technical Guide on Structural Analogs of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on the structural analogs of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, a derivative of the 4(3H)-quinazolinone core. These compounds have garnered significant interest due to their potential as anticancer, antibacterial, and enzyme-inhibitory agents. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, presented in a manner amenable to researchers and drug development professionals. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying scientific principles.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves a multi-step process commencing with the formation of a 2-mercapto-4(3H)-quinazolinone core, followed by S-alkylation with an appropriate haloacetate derivative.
General Synthetic Protocol:
A representative synthetic scheme for a closely related analog, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is detailed below. This can be adapted for the synthesis of the title compound and its derivatives.[1]
Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one
-
To a solution of anthranilic acid (0.1 mol) in absolute ethanol (200 mL), add triethylamine (3.0 mL) and phenyl isothiocyanate (0.1 mol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into cold water.
-
Filter the resulting solid, recrystallize from a mixture of DMF and water, and then wash with cold ethanol to yield 2-mercapto-3-phenylquinazolin-4(3H)-one.
Step 2: Synthesis of Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
-
Stir a mixture of 2-mercapto-3-phenylquinazolin-4(3H)-one (20 mmol) and anhydrous potassium carbonate (20 mmol) in dry DMF (30 mL) for 30 minutes.
-
Add ethyl chloroacetate (20 mmol) to the mixture.
-
Reflux the reaction mixture for 5 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Filter the white precipitate and recrystallize from ethanol to obtain the final product.[1]
Step 3 (Adaptation for Acetic Acid Derivative): Hydrolysis of the Ester
-
To a solution of the ethyl acetate derivative in a suitable solvent (e.g., ethanol), add an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the precipitate to obtain the (4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid analog.
Biological Activities and Structure-Activity Relationships
Structural analogs of this compound have demonstrated a range of biological activities. The following sections summarize the quantitative data for their anticancer, antibacterial, and enzyme-inhibitory effects.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-thio-quinazolinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.
Table 1: Anticancer Activity of Selected Quinazolinone Analogs
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | Phenyl | A549 (Lung) | 5.0 | [2] |
| 1b | H | Phenyl | HCT-116 (Colon) | 6.4 | [2] |
| 2a | 6-CH3 | H | HCT116 (Colon) | 0.93-1.34 | |
| 2b | 7-CH3 | H | SW620 (Colorectal) | 1.79-2.08 | |
| 3a | H | Benzyl | SW620 (Colorectal) | 4.24 ± 1.16 | |
| 3b | 7-CH3 | Benzyl | MDA-MB-231 (Breast) | 3.34 ± 0.32 |
Antibacterial Activity
The quinazolinone scaffold is a known pharmacophore for antibacterial agents. Analogs of this compound have shown promising activity against a range of pathogenic bacteria, often by targeting essential bacterial enzymes like DNA gyrase.
Table 2: Antibacterial Activity of Selected Quinazolinone Analogs
| Compound ID | R1 | R2 | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | H | Phenyl | Staphylococcus aureus | 32 | |
| 4b | H | 4-Fluorophenyl | Bacillus subtilis | 1.4 (zone of inhibition in cm) | [3] |
| 4c | H | 4-Chlorophenyl | Proteus vulgaris | 1.2 (zone of inhibition in cm) | [3] |
| 5a | 6-CF3 | H | S. aureus | 0.81 | |
| 5b | 6-MeO | H | S. aureus | 0.31 |
Enzyme Inhibitory Activity
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. Certain (4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid derivatives have shown potent aldose reductase inhibitory activity.
Table 3: Aldose Reductase Inhibitory Activity of Selected Quinazolinone Analogs
| Compound ID | R1 | R2 | IC50 (nM) | Reference |
| 6a | H | 3-Aryl | nanomolar range | [4] |
| 6b | H | 3-Aryl with thiazolidinedione | 2.56 | [4] |
| 7a | H | 3-(4-methylpiperazin-1-yl)methyl | 61.20 (Ki) | [3] |
HDAC inhibitors are an important class of anticancer agents. 2-Mercaptoquinazolinone derivatives have been explored as HDAC inhibitors, demonstrating potent activity.
Table 4: HDAC Inhibitory Activity of Selected Quinazolinone Analogs
| Compound ID | R1 | R2 | HDAC Isoform | IC50 (µM) | Reference |
| 8a | H | H | HDAC (general) | 0.33 | |
| 8b | 6-CH3 | H | HDAC (general) | 0.93-1.34 (cell-based) | |
| 8c | 7-CH3 | H | HDAC (general) | 1.79-2.08 (cell-based) |
DNA gyrase is a crucial bacterial enzyme and a validated target for antibiotics. Quinazolinone derivatives have been shown to inhibit its activity.
Table 5: DNA Gyrase Inhibitory Activity of Selected Quinazolinone Analogs
| Compound ID | R1 | R2 | Enzyme Source | IC50 (µM) | Reference |
| 9a | 6-methoxyl | H | S. aureus GyrB | 0.31 | |
| 9b | H | H | S. aureus GyrB | 1.21 |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines a general procedure for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of the synthesized analogs against bacterial strains.
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rat Lens Aldose Reductase Inhibition Assay
This protocol outlines a procedure for assessing the aldose reductase inhibitory activity of the synthesized analogs.[5][6]
-
Enzyme Preparation: Homogenize rat lenses in a phosphate buffer and centrifuge to obtain the lens supernatant containing the aldose reductase enzyme.[5]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, the lens supernatant, and the test compound at various concentrations.[5]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.[5]
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADPH.[5]
-
Data Analysis: Calculate the percentage of inhibition of aldose reductase activity for each compound concentration and determine the IC50 value.[5]
Fluorometric HDAC Inhibition Assay
This protocol describes a general method for measuring the inhibition of histone deacetylase activity.[7][8][9]
-
Reaction Setup: In a 96-well black microplate, add HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.[8]
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.[8]
-
Reaction Initiation: Add a fluorogenic HDAC substrate to all wells to start the reaction.[8]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[8]
-
Signal Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the reaction and initiate the fluorescent signal.[8]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation of 355-360 nm and an emission of 460 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8]
DNA Gyrase ATPase Assay
This protocol outlines a method to assess the inhibition of the ATPase activity of DNA gyrase.[10][11]
-
Assay Mix Preparation: On ice, prepare an assay mix containing assay buffer, linear pBR322 DNA, phosphoenol pyruvate (PEP), pyruvate kinase/lactate dehydrogenase (PK/LDH), and NADH.[10]
-
Reaction Setup: In a 96-well plate, add the assay mix to each well. Add the test compounds at various concentrations to the test wells.[10]
-
Enzyme Addition: Add the DNA gyrase enzyme to the wells to start the pre-incubation.[10]
-
Baseline Measurement: Monitor the absorbance at 340 nm for 10 minutes at 25°C to establish a baseline.[10]
-
Reaction Initiation: Add ATP to each well to initiate the ATPase reaction.[10]
-
Absorbance Measurement: Continue to monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity for each compound concentration and determine the IC50 value.
Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Quinazolinone derivatives have been shown to inhibit this pathway at various points.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. Cancer cells often evade apoptosis. Many chemotherapeutic agents, including quinazolinone derivatives, exert their effects by inducing apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.
Conclusion
The structural analogs of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with a well-defined synthetic framework, make them attractive candidates for further development. This technical guide provides a foundational resource for researchers and scientists, offering a consolidated view of the current knowledge on these compounds. The provided data, protocols, and pathway diagrams are intended to facilitate ongoing research and accelerate the translation of these promising molecules into novel therapeutics. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully realize their therapeutic potential.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpb.sav.sk [gpb.sav.sk]
- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. inspiralis.com [inspiralis.com]
- 11. cbioc.com [cbioc.com]
Synthesis of Novel Acetic Acid Derivatives Containing Quinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of novel acetic acid derivatives incorporating the quinazolin-4(3H)-one scaffold. Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document details the synthetic pathways, presents key quantitative biological data in a structured format, and outlines the mechanisms of action, including the inhibition of critical signaling pathways in cancer and microbial cells. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction
The quinazolin-4(3H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of an acetic acid moiety at various positions on this scaffold has led to the development of potent therapeutic agents with a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This guide focuses on the synthetic strategies employed to create these novel derivatives, the experimental methodologies for their preparation and characterization, and a summary of their biological evaluation.
Synthetic Pathways
The synthesis of acetic acid derivatives of quinazolin-4(3H)-one can be broadly categorized based on the point of attachment of the acetic acid group to the quinazolinone core. The most common approaches involve N-alkylation at the 3-position or substitution at the 2-position of the quinazolinone ring.
A general and widely adopted synthetic route commences with the reaction of anthranilic acid with an appropriate acylating agent, such as acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine or hydrazine to yield the corresponding 2,3-disubstituted quinazolin-4(3H)-one. The acetic acid moiety is typically introduced by reacting the quinazolinone with an haloacetate ester, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.
Caption: General synthetic pathway for 2,3-disubstituted quinazolin-4(3H)-one acetic acid derivatives.
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of a representative quinazolin-4(3H)-one acetic acid derivative. Researchers should adapt the specific reagents, solvents, and reaction conditions based on the desired final compound and literature precedents.
General Procedure for the Synthesis of 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetic Acid Derivatives
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated under reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The resulting solid, 2-methyl-4H-3,1-benzoxazin-4-one, is often used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
To the crude 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) dissolved in a suitable solvent such as glacial acetic acid or ethanol, the appropriate primary amine or hydrazine (1-1.2 equivalents) is added. The mixture is refluxed for 4-8 hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.
Step 3: Synthesis of Ethyl 2-(2-Methyl-3-substituted-4-oxoquinazolin-3(4H)-yl)acetate
The 2-methyl-3-substituted-quinazolin-4(3H)-one (1 equivalent) is dissolved in a dry polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. A base such as anhydrous potassium carbonate (K2CO3, 1.5-2 equivalents) or sodium hydride (NaH, 1.2 equivalents) is added, and the mixture is stirred at room temperature for 30-60 minutes. Ethyl chloroacetate or ethyl bromoacetate (1.2-1.5 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for 6-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Step 4: Hydrolysis to Acetic Acid Derivative
The synthesized ester (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., 10% NaOH or KOH). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with a dilute acid (e.g., 10% HCl) to a pH of 3-4. The precipitated solid, the final acetic acid derivative, is collected by filtration, washed with water, and dried.
Characterization
The synthesized compounds are typically characterized by various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O (carbonyl), C-N, and O-H (of the carboxylic acid).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point (m.p.): To assess the purity of the compounds.
Biological Activities and Data Presentation
Acetic acid derivatives of quinazolin-4(3H)-one have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most significant activities reported in the literature.
Table 1: Anticancer Activity of Quinazolin-4(3H)-one Acetic Acid Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| QZ-AA-1 | EGFR Inhibitor | A549 (Lung) | 0.069 | [1] |
| QZ-AA-2 | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.34 | [2] |
| QZ-AA-3 | PI3Kα Inhibitor | HCT116 (Colon) | Potent Inhibition | [3] |
| QZ-AA-4 | HDAC Inhibitor | SW620 (Colon) | 0.21-0.38 | [4] |
| QZ-AA-5 | Aldose Reductase Inhibitor | - | Kᵢ = 61.20 nM | [5] |
Table 2: Antimicrobial Activity of Quinazolin-4(3H)-one Acetic Acid Derivatives
| Compound ID | Target/Mechanism | Microorganism | MIC (µg/mL) | Reference |
| QZ-AM-1 | DNA Gyrase Inhibitor | E. coli | - | [6] |
| QZ-AM-2 | PBP1 and PBP2a Inhibitor | MRSA | ≤0.5 | [7] |
| QZ-AM-3 | Efflux Pump Inhibition | S. aureus | - | [8] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of quinazolin-4(3H)-one acetic acid derivatives stem from their ability to interact with various molecular targets, thereby modulating critical cellular processes.
Anticancer Mechanisms
Several key signaling pathways are targeted by these compounds in cancer cells:
-
EGFR Inhibition: Many quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][9] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade, which includes the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to the inhibition of cell proliferation, survival, and angiogenesis.[5][10][11]
Caption: Inhibition of the EGFR signaling pathway by quinazolinone acetic acid derivatives.
-
Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization.[2][12] They often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][14]
Caption: Mechanism of tubulin polymerization inhibition leading to apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: Some quinazolinone acetic acid derivatives have been identified as direct inhibitors of phosphoinositide 3-kinases (PI3Ks), key components of the PI3K/Akt/mTOR signaling pathway.[3][15] Inhibition of this pathway disrupts cell growth, proliferation, and survival.
Antimicrobial Mechanisms
The antimicrobial activity of these compounds is often attributed to the inhibition of essential bacterial enzymes:
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for bacterial DNA replication, and their inhibition by quinazolinone derivatives leads to bacterial cell death.[6]
-
Penicillin-Binding Protein (PBP) Inhibition: Some derivatives have shown the ability to inhibit PBPs, which are essential for bacterial cell wall synthesis, particularly in Gram-positive bacteria like MRSA.[7]
Conclusion
The synthesis of novel acetic acid derivatives containing the quinazolin-4(3H)-one scaffold represents a highly fruitful area of research in medicinal chemistry. The versatility of the synthetic routes allows for the generation of a diverse range of compounds with potent and varied biological activities. The data and protocols presented in this guide underscore the potential of these derivatives as promising candidates for the development of new anticancer and antimicrobial agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of more effective and selective therapeutic drugs.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. brieflands.com [brieflands.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinazoline Derivatives: A Technical Guide to Therapeutic Potential and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinazoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This versatility has resulted in the successful development of several FDA-approved drugs, particularly in the field of oncology.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of quinazoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows to support further research and drug development in this promising area.
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have shown remarkable success as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival.[4][6] Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are in clinical use for the treatment of various cancers.[4]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in cancer cells.
1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking downstream signaling.[1][7]
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
1.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs are key regulators of this process. Some quinazoline derivatives have been developed as inhibitors of VEGFR tyrosine kinases, thereby suppressing tumor-induced angiogenesis.[8][9]
Caption: VEGFR Signaling Pathway and Inhibition.
1.1.3. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some quinazoline derivatives have been designed to target components of this pathway, offering an alternative or complementary approach to RTK inhibition.[5][10][11]
Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Sites.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various cancer cell lines, with data presented as IC50 or GI50 values.
| Compound ID/Name | Target(s) | Cell Line | Activity (µM) | Reference |
| Gefitinib | EGFR | HeLa | 4.3 | [12] |
| Gefitinib | MDA-MB-231 | 28.3 | [12] | |
| Erlotinib | EGFR | A431 | 0.03 (IC50) | [4] |
| Lapatinib | EGFR, HER2 | - | - | [4] |
| Compound 21 | - | HeLa | 2.81 | [12] |
| Compound 22 | - | HeLa | 2.15 | [12] |
| Compound 23 | - | HeLa | 1.85 | [12] |
| Compound 101 | Tubulin | K562 | 5.8 | [2] |
| Compound 101 | MCF-7 | 0.34 | [2] | |
| Compound 106 | Cdk4, Tubulin | - | 0.47 (Cdk4), 0.6 (Tubulin) | [2] |
| Compound 107 | EGFRwt-TK | - | 0.01 | [2] |
| Compound 17 | - | MiaPaCa2 | 1.32 | [4] |
| Compound 31 | EGFR | A431 | 0.33 | [4] |
| Compound 32 | EGFR | A431 | 0.49 | [4] |
| Compound 42 | EGFR, VEGFR-2 | HT-29 | 0.13 | [4] |
| Compound 42 | EGFR, VEGFR-2 | MCF-7 | 0.56 | [4] |
| Compound 43 | EGFR, VEGFR-2 | HT-29 | 0.15 | [4] |
| Compound 43 | EGFR, VEGFR-2 | MCF-7 | 1.81 | [4] |
| Compound 46 | VEGFR-2 | - | 0.0054 | [4] |
| Compound 47 | EGFR | - | 0.012 | [4] |
| Compound 1j | EGFR, VEGFR-2 | - | 0.078 (EGFR), 0.014 (VEGFR-2) | [13] |
| Compound 1l | EGFR, VEGFR-2 | - | 0.051 (EGFR), 0.014 (VEGFR-2) | [13] |
| Compound 4c | EGFR, VEGFR-2 | - | 0.22 (EGFR), 0.8 (VEGFR-2) | [13] |
| Compound 7c | PI3K/Akt/mTOR | MCF7 | low sub-micromolar | [5] |
| Compound 2a | EGFR | - | 0.00506 | [14] |
| Compound II-1 | EGFR, HER2 | - | 0.0003 (EGFR), 0.00607 (HER2) | [15] |
Antimicrobial and Antiviral Activities
Quinazoline derivatives have also demonstrated significant potential as antimicrobial and antiviral agents, offering a promising scaffold for the development of new therapeutics to combat infectious diseases.[3][16][17]
Antibacterial and Antifungal Activity
Several studies have reported the efficacy of quinazoline derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[18]
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 8ga | E. coli | 8 | [3] |
| 8ga | S. aureus | 4 | [3] |
| 8gc | E. coli | 8 | [3] |
| 8gc | S. aureus | 4 | [3] |
| 8gd | E. coli | 8 | [3] |
| 8gd | S. aureus | 4 | [3] |
| 8ga | A. niger | 8 | [3] |
| 8ga | C. albicans | 16 | [3] |
| 8gc | A. niger | 8 | [3] |
| 8gc | C. albicans | 16 | [3] |
| 8gd | A. niger | 8 | [3] |
| 8gd | C. albicans | 16 | [3] |
| 3a | S. aureus | 25.6 | [18] |
| 3a | B. subtilis | 24.3 | [18] |
| 3a | P. aeruginosa | 30.1 | [18] |
| 3a | E. coli | 25.1 | [18] |
| 3a | A. fumigatus | 18.3 | [18] |
| 3a | S. cerevisiae | 23.1 | [18] |
| 3a | C. albicans | 26.1 | [18] |
| 19 | K. pneumoniae | 0.31 mg/ml | |
| 19 | P. aeruginosa | 0.15 mg/ml | |
| 20 | B. subtilis | 0.5 mg/ml | |
| 5b | S. aureus | 1.95 | [19] |
| 5b | K. pneumoniae | 0.98 | [19] |
| 5b | P. aeruginosa | 0.49 | [19] |
Antiviral Activity
Quinazoline derivatives have been investigated for their activity against a variety of viruses, including human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[20][21][22]
| Compound ID | Virus | Activity (µM) | Reference |
| 27 | HCMV (AD169-GFP) | 1.30 (EC50) | [20] |
| 28 | HCMV (AD169-GFP) | 1.40 (EC50) | [20] |
| 29 | HCMV (AD169-GFP) | 1.20 (EC50) | [20] |
| AD-51 | HCMV | 0.9 (EC50) | [21] |
| 5e | HBV | 1.54 (IC50) | [22] |
| 5f | HBV | 0.71 (IC50) | [22] |
Anticonvulsant Activity
The quinazoline scaffold is also a promising starting point for the development of novel anticonvulsant drugs. Several derivatives have shown significant activity in preclinical models of epilepsy.[23][24][25]
| Compound ID | Anticonvulsant Test | Activity (mg/kg) | Reference |
| III | scPTZ | 73.1 (ED50) | [24] |
| IV | scPTZ | 11.79 (ED50) | [24] |
| 5b | scPTZ, MES | Active | [23] |
| 5c | scPTZ, MES | Active | [23] |
| 5d | scPTZ, MES | Active | [23] |
| 8b | PTZ-induced seizure | Active at 50, 100, 150 | [25] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of quinazoline derivatives.
General Synthesis of Quinazoline Derivatives
A common and versatile method for the synthesis of the quinazoline core involves the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidine ring. The following is a general procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid (1 equivalent) and an acyl chloride (1.2 equivalents) in pyridine is stirred at room temperature for 2-4 hours.
-
The reaction mixture is then poured into ice-cold water, and the precipitate is filtered, washed with water, and dried to yield the 2-acylaminobenzoic acid.
-
The 2-acylaminobenzoic acid is refluxed with acetic anhydride for 2-3 hours.
-
The excess acetic anhydride is removed under reduced pressure, and the residue is cooled and triturated with petroleum ether to afford the 2-substituted-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone
-
A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled and poured into crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the desired 2,3-disubstituted-4(3H)-quinazolinone.
Caption: General Synthesis Workflow for Quinazoline Derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][17][26]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase (e.g., EGFR, VEGFR).[12][19][20]
-
Reagent Preparation: Prepare the kinase, substrate (a peptide that can be phosphorylated by the kinase), and ATP in a suitable kinase buffer.
-
Compound Incubation: In a 96-well plate, add the quinazoline derivative at various concentrations, the kinase, and the substrate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as ELISA, fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][25][27]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline derivative in the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.[7][16][18]
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the quinazoline derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[13][28][29]
-
Animal Preparation: Use adult mice or rats, and allow them to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the quinazoline derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Induction of Seizure: At a predetermined time after drug administration (to allow for drug absorption and distribution), induce a seizure by applying a high-frequency electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the MES test.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals from the seizure).
Caption: Workflow for the Biological Evaluation of Quinazoline Derivatives.
Conclusion
Quinazoline derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their proven success in oncology, coupled with their emerging potential in treating infectious diseases and neurological disorders, underscores the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current landscape of quinazoline-based drug discovery, including key biological targets, quantitative activity data, and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows are intended to serve as valuable tools for researchers in the design and execution of their studies. Further exploration of the vast chemical space of quinazoline derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. ibtbioservices.com [ibtbioservices.com]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. benchchem.com [benchchem.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of new series of quinazoline derivatives as EGFR/HER2 dual-target inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 28. scispace.com [scispace.com]
- 29. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a synthetic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many compounds with a quinazoline core have been investigated as inhibitors of various enzymes, particularly protein tyrosine kinases (PTKs), which are crucial mediators of cell signaling pathways involved in cell growth, differentiation, and survival.[3][4] Overexpression or mutation of PTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, making them important targets for therapeutic intervention.[3][5]
This document provides detailed protocols for in vitro assays to evaluate the biological activity of this compound. The primary focus is on its potential as a tyrosine kinase inhibitor and its cytotoxic effects on cancer cell lines. The provided methodologies for a biochemical tyrosine kinase assay and a cell-based viability assay serve as a foundation for characterizing the compound's mechanism of action and potency.
Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to inhibit the tyrosine kinase activity of a receptor tyrosine kinase (RTK), such as EGFR. By binding to the ATP-binding site of the kinase domain, the compound may block autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Figure 1: Hypothetical inhibition of an RTK signaling pathway.
Experimental Protocols
In Vitro Tyrosine Kinase Activity Assay (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the direct inhibitory effect of this compound on the activity of a purified tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR)
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates
-
This compound
-
Positive control inhibitor (e.g., Gefitinib)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄)[6]
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2.5 N H₂SO₄)[7]
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in kinase buffer to achieve the final desired concentrations.
-
Reaction Setup:
-
Add 50 µL of kinase buffer to all wells of the substrate-coated 96-well plate.
-
Add 10 µL of the diluted compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the tyrosine kinase enzyme solution to all wells except the "no enzyme" blank.
-
Add 20 µL of kinase buffer to the blank wells.
-
-
Initiation of Kinase Reaction: Add 20 µL of ATP solution to all wells to start the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Washing: Aspirate the contents of the wells and wash three times with 200 µL of wash buffer per well.
-
Antibody Incubation: Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in wash buffer) to each well. Incubate at room temperature for 60 minutes.
-
Final Wash: Repeat the washing step as described in step 5.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the test compound.[8][9]
Materials:
-
Human cancer cell line (e.g., A549, which overexpresses EGFR)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[10]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.[10]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[10]
Figure 2: Experimental workflow for the MTT cell viability assay.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: In Vitro Tyrosine Kinase Inhibition
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0.01 | 10.5 ± 2.1 | |
| 0.1 | 25.3 ± 3.5 | ||
| 1 | 48.9 ± 4.2 | 1.1 | |
| 10 | 85.1 ± 2.8 | ||
| 100 | 98.2 ± 1.5 | ||
| Positive Control (Gefitinib) | 0.01 | 45.6 ± 3.9 | 0.012 |
| 0.1 | 90.3 ± 2.5 |
Data are hypothetical and for illustrative purposes only.
Table 2: Cell Viability (MTT Assay) in A549 Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| This compound | 0.1 | 95.4 ± 5.1 | |
| 1 | 80.2 ± 6.3 | ||
| 10 | 52.1 ± 4.8 | 9.5 | |
| 50 | 21.7 ± 3.9 | ||
| 100 | 5.6 ± 2.2 | ||
| Positive Control (Doxorubicin) | 0.1 | 65.8 ± 5.5 | 0.25 |
| 1 | 15.3 ± 4.1 |
Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The tyrosine kinase inhibition assay allows for the direct assessment of enzymatic inhibition, while the MTT assay provides crucial information on the compound's cytotoxic or cytostatic effects on cancer cells. Together, these assays can elucidate the compound's potential as a targeted anticancer agent and guide further preclinical development.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid in Cell Culture
For Research Use Only.
Introduction
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a small molecule belonging to the quinazoline class of compounds. While specific data for this particular molecule is limited, numerous structurally related quinazoline derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, playing a critical role in cell proliferation, survival, differentiation, and angiogenesis.[3][4] Therefore, inhibitors of the STAT3 pathway are valuable tools for cancer research and potential therapeutic agents.
These application notes provide a framework for utilizing this compound in cell culture to investigate its potential as a STAT3 inhibitor. The protocols outlined below are based on established methodologies for characterizing STAT3 inhibitors and can be adapted to specific cell lines and research questions.
Postulated Mechanism of Action
Based on the activity of analogous quinazoline compounds, this compound is postulated to inhibit the STAT3 signaling pathway. The canonical STAT3 pathway is activated by upstream cytokines and growth factors, leading to the phosphorylation of STAT3.[5][6] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and binds to the promoters of target genes, driving the expression of proteins involved in cell survival and proliferation.[4][7] It is hypothesized that this compound may interfere with STAT3 phosphorylation or dimerization, thereby inhibiting its transcriptional activity.[1][8]
Caption: Postulated STAT3 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Assay Type | Postulated IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 15.5 |
| DU-145 (Prostate Cancer) | Cell Viability (MTT) | 22.8 |
| A549 (Lung Cancer) | Cell Viability (MTT) | 35.2 |
| MDA-MB-231 (Breast Cancer) | STAT3 Luciferase Reporter | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Effect of this compound on STAT3 Target Gene Expression
| Target Gene | Treatment (24h) | Fold Change in mRNA Expression (qRT-PCR) |
| Cyclin D1 | 10 µM Compound | -2.5 |
| Bcl-xL | 10 µM Compound | -3.1 |
| Survivin | 10 µM Compound | -2.8 |
| GAPDH (Control) | 10 µM Compound | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, DU-145)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine if this compound inhibits the phosphorylation of STAT3.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
This compound
-
Cytokine for stimulation (e.g., IL-6, 20 ng/mL)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with IL-6 for 30 minutes (if necessary to induce STAT3 phosphorylation).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 3: STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or a cancer cell line of interest
-
STAT3-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3 reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Following inhibitor treatment, stimulate the cells with an appropriate agonist (e.g., IL-6) for 6-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Caption: General experimental workflow for characterizing the activity of this compound.
References
- 1. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid as a Potential DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive and well-established target for the development of novel antibacterial agents. The quinazolinone scaffold has emerged as a promising pharmacophore in the design of DNA gyrase inhibitors. This document provides detailed application notes and protocols for the investigation of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid as a potential DNA gyrase inhibitor. While specific data for this exact compound is not extensively published, the methodologies outlined are based on established protocols for evaluating quinazolinone derivatives and other small molecule inhibitors of DNA gyrase.[1][2][3][4]
Mechanism of Action
Quinazolinone derivatives can inhibit DNA gyrase through various mechanisms.[3][4][5] They can interfere with the ATPase activity of the GyrB subunit, preventing the conformational changes necessary for DNA strand passage.[6][7] Alternatively, they can stabilize the gyrase-DNA cleavage complex, similar to quinolones, leading to double-strand DNA breaks and subsequent cell death.[5] The proposed mechanism for this compound would involve its binding to the active site of DNA gyrase, thereby inhibiting its enzymatic activity. Molecular docking studies on similar quinazolinone derivatives suggest potential interactions with key amino acid residues within the enzyme's active site.[3]
Data Presentation
While specific quantitative data for this compound is not available in the cited literature, Table 1 provides a template for presenting inhibitory activity data for this compound and related derivatives against E. coli DNA gyrase. This format allows for a clear and direct comparison of potency.
Table 1: Inhibitory Activity of Quinazolinone Derivatives against E. coli DNA Gyrase
| Compound | IC50 (µM) for DNA Gyrase Supercoiling |
| This compound | Data to be determined |
| Reference Inhibitor (e.g., Ciprofloxacin) | Known value |
| Derivative 1 | Data to be determined |
| Derivative 2 | Data to be determined |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is a fundamental method to determine the inhibitory activity of a compound against DNA gyrase. It measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme. Inhibitors will prevent or reduce this supercoiling activity.
Materials:
-
E. coli DNA Gyrase (e.g., Inspiralis, ProFoldin)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Ciprofloxacin)
-
2X Gel Loading Dye (e.g., GSTEB: Glycerol, SDS, TRIS, EDTA, Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose
-
TAE Buffer (Tris-acetate-EDTA)
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
1.5 mL microcentrifuge tubes
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
-
Compound Addition: Add the desired concentrations of this compound or the reference inhibitor to the reaction tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.
-
Enzyme Addition: Dilute the E. coli DNA gyrase in Dilution Buffer to the working concentration. Add the diluted enzyme to all tubes except the no-enzyme control.
-
Incubation: Gently mix the reactions and incubate at 37°C for 30-60 minutes.[8]
-
Reaction Termination: Stop the reaction by adding 2X Gel Loading Dye and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE buffer. Load the aqueous phase from each reaction into the wells of the gel.
-
Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize under UV light or with a compatible gel imaging system. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled DNA band will decrease with increasing inhibitor concentration. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
DNA Gyrase Inhibition Signaling Pathway
Caption: Proposed mechanism of action for DNA gyrase inhibition.
Experimental Workflow for DNA Gyrase Supercoiling Assay
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profoldin.com [profoldin.com]
Application Notes and Protocols for Aldose Reductase Inhibition Assay Using Quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[1][2] This accumulation can cause osmotic stress and has been implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management and prevention of these complications.[1][2]
Quinazolinone and its derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities. Recent studies have demonstrated their potential as potent aldose reductase inhibitors.[1][4][5] This document provides detailed application notes and protocols for conducting an in vitro aldose reductase inhibition assay using quinazolinone compounds.
Signaling Pathway: The Polyol Pathway
The diagram below illustrates the role of aldose reductase in the polyol pathway and the mechanism of its inhibition.
Caption: The Polyol Pathway and Inhibition by Quinazolinone Compounds.
Experimental Protocols
This section details the methodology for an in vitro spectrophotometric assay to screen and characterize the inhibitory activity of quinazolinone compounds against aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of a substrate by aldose reductase.[6]
Materials and Reagents
-
Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a crude enzyme preparation from rat lens homogenate can be used.[6]
-
Buffer: 0.067 M Phosphate buffer, pH 6.2.[6]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.[6]
-
Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.[6]
-
Test Compounds: Quinazolinone derivatives dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.[6]
-
Positive Control: A known aldose reductase inhibitor such as Epalrestat.[6]
-
Equipment:
Enzyme Preparation (Rat Lens Homogenate)
-
Fresh or frozen rat lenses are homogenized in ice-cold phosphate buffer.[2]
-
The homogenate is centrifuged at 10,000 x g for 20 minutes at 4°C.[2]
-
The resulting supernatant, containing the crude aldose reductase enzyme, is collected for immediate use.[2]
Assay Protocol
-
Prepare Reagents:
-
Prepare a stock solution of the quinazolinone test compound (e.g., 10 mM) in DMSO.[6]
-
Further dilute the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[6]
-
If using a commercial enzyme, dilute it in the phosphate buffer to the recommended working concentration.[6]
-
-
Set up the Reaction Mixture:
-
In a 96-well plate or cuvettes, prepare the following reaction mixtures (example for a 200 µL final volume):
-
Blank: 100 µL Phosphate Buffer, 20 µL NADPH solution, 60 µL Phosphate Buffer.
-
Control: 100 µL Phosphate Buffer, 20 µL NADPH solution, 20 µL Enzyme solution, 40 µL Phosphate Buffer.
-
Test: 100 µL Phosphate Buffer, 20 µL NADPH solution, 20 µL Enzyme solution, 20 µL Test Compound solution.
-
Positive Control: 100 µL Phosphate Buffer, 20 µL NADPH solution, 20 µL Enzyme solution, 20 µL Epalrestat solution.
-
-
Adjust volumes as necessary to accommodate different concentrations of the test compound.
-
-
Incubation: Pre-incubate the reaction mixtures for 5-10 minutes at 37°C.[8]
-
Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate to all wells except the blank.
-
Spectrophotometric Measurement: Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, taking readings every 30-60 seconds.[6]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.[6]
-
Correct for Background: Subtract the rate of the blank from all other rates.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the quinazolinone compound: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[6]
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from the dose-response curve.[2]
Experimental Workflow
The following diagram outlines the key steps of the in vitro aldose reductase inhibition assay.
Caption: Workflow for the in vitro Aldose Reductase Inhibition Assay.
Data Presentation
The inhibitory activities of various quinazolinone compounds against aldose reductase are summarized in the tables below. IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant.
Table 1: Aldose Reductase Inhibitory Activity of Quinazolinone Derivatives
| Compound | Modification | IC50 (µM) | Ki (µM) | Reference |
| Epalrestat (Standard) | - | - | 0.967 | [1] |
| Compound 9 | Cyclohexyl-substituted quinazolin-4(3H)-one | - | 0.064 | [1][9] |
| Compound 15 | 4‐[(2‐isopropyl‐4‐oxoquinazolin‐3[4H]‐ylimino)methyl]phenyl benzenesulfonate | - | - | [4] |
| Compound 19 | 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid | - | 0.0612 | [10] |
| Compound 5i | Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivative | 0.00256 | - | [5] |
| Compound 6g | 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | 0.091 | - | [3] |
Note: The inhibitory activity of compound 15 was reported to be 7.7-fold higher than epalrestat.[4]
Table 2: Aldose Reductase Inhibitory Activity of Sulfonate-Containing Quinazolin-4(3H)-one Derivatives
| Compound Series | Number of Compounds | Ki Range (nM) |
| 1-21 | 21 | 101.50–2066.00 |
Note: All novel quinazolinones in this series demonstrated nanomolar levels of inhibitory activity against ALR2.[4]
Conclusion
The provided protocols and data offer a comprehensive guide for researchers engaged in the discovery and development of novel aldose reductase inhibitors based on the quinazolinone scaffold. The spectrophotometric assay is a robust and reproducible method for determining the inhibitory potency of these compounds. The presented data highlights the significant potential of quinazolinone derivatives as highly effective aldose reductase inhibitors, with some compounds exhibiting nanomolar efficacy, far exceeding that of the current standard, epalrestat.[5] Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance their development as therapeutic agents for diabetic complications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives as potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
- 8. content.abcam.com [content.abcam.com]
- 9. Design, synthesis, and aldose reductase inhibition assessment of novel Quinazolin-4(3H)-one derivatives with 4-Bromo-2-Fluorobenzene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
Application Notes and Protocols: Antimicrobial Screening of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The quinazoline scaffold is considered a privileged structure in drug discovery. This document provides a generalized protocol for the antimicrobial screening of the novel compound (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. While specific antimicrobial data for this compound is not currently available in the public domain, the methods outlined below are standard for evaluating the potential efficacy of new chemical entities against various microbial pathogens.
Illustrative Antimicrobial Activity of Related Quinazolinone Derivatives
To demonstrate the potential antimicrobial activity of the quinazoline class of compounds, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against a panel of pathogenic microorganisms, as reported in the literature. This data is intended for illustrative purposes only.
| Compound Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Quinazolinone Derivative | Staphylococcus aureus | Positive | 128 | [4] |
| Quinazolinone Derivative | Bacillus subtilis | Positive | - | [4] |
| Quinazolinone Derivative | Escherichia coli | Negative | 128 | [4] |
| Quinazolinone Derivative | Pseudomonas aeruginosa | Negative | 32 | [4] |
| Quinazolinone Derivative | Salmonella enteritidis | Negative | - | [4] |
| Quinazolinone Derivative | Candida albicans | Fungus | >512 | [4] |
Experimental Protocols
Two common methods for preliminary antimicrobial screening are the Agar Well Diffusion method and the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[5][6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Sterile swabs
-
Test compound solution (e.g., in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent, e.g., DMSO)
-
Bacterial and fungal cultures
-
Incubator
Procedure:
-
Prepare a microbial inoculum by suspending a few colonies from a fresh agar plate into sterile saline.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the prepared microbial suspension.[5]
-
Allow the plate to dry for a few minutes.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.[8]
-
Add a specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[7]
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[8]
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Workflow for Agar Well Diffusion Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11] This method provides quantitative data on the antimicrobial potency.[12][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound stock solution
-
Positive control (standard antibiotic)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a diluted microbial inoculum and add 10 µL to each well (except the negative control).
-
Include a positive control (a standard antibiotic) and a growth control (inoculum without the test compound) on each plate.
-
Incubate the plate at 37°C for 16-20 hours.[14]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10][11]
Workflow for MIC Determination via Broth Microdilution.
Data Interpretation and Further Steps
A promising antimicrobial candidate would exhibit a low MIC value against a broad range of microorganisms. Compounds with significant activity should be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy. The structure-activity relationship (SAR) can also be explored by synthesizing and testing analogs of this compound to optimize its antimicrobial properties.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. SENTHIL PRABHU SIVASAMY: Antimicrobial Activity - Agar Well Diffusion Method [senthilprabhu.blogspot.com]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. Virtual Labs [iitg.ac.in]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Anticancer Activity of Quinazoline Derivatives on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of various quinazoline derivatives against human cancer cell lines. This document includes a summary of their cytotoxic effects, detailed protocols for key experimental assays, and visual representations of associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of selected quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Quinazoline Derivative Class/Compound | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| 4-Anilinoquinazolines (Gefitinib Analogues) | |||
| Gefitinib | A549 (Lung) | 15.59 | [1] |
| A431 (Skin) | 8.37 | [1] | |
| Erlotinib | NSCLC cell lines | 0.08 | [2] |
| Lapatinib | HER2-overexpressing breast cancer cells | - | [1] |
| Compound 24 (Sulfamoyl-aryl derivative) | A549 (Lung) | 6.54 | [1] |
| A431 (Skin) | 4.04 | [1] | |
| NCI-H1975 (Lung, T790M mutant) | 1.94 | [1] | |
| Quinazolinone Schiff Bases | |||
| Compound 30 | MCF-7 (Breast) | - | |
| MDA-MB-231 (Breast) | - | ||
| Quinazoline-Isoxazole Derivatives | |||
| Compound 46 & 47 | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | "Promising activities" | |
| 2,4-Disubstituted Quinazolines | |||
| Compound 14 | MCF-7 (Breast) | 0.350 | [3] |
| MDA-MB-231 (Breast) | 0.447 | [3] | |
| Compound 18 | A549 (Lung) | 0.540 | [3] |
| NCI-H1975 (Lung, T790M mutant) | 0.171 | [3] | |
| Compound 19 | A549 (Lung) | 0.548 | [3] |
| NCI-H1975 (Lung, T790M mutant) | 0.159 | [3] | |
| Quinazoline Sulfonamides | |||
| Compound 4d | MCF-7 (Breast) | 2.5 | [4] |
| Compound 4f | MCF-7 (Breast) | 5 | [4] |
| Other Quinazoline Derivatives | |||
| Compound 10 | A549 (Lung) | - | |
| Compound 22 | Various human cancer cell lines | 0.0004 - 0.0027 | [3] |
| Compound 37 | MCF-7 (Breast) | 2.86 | [3] |
| HepG-2 (Liver) | 5.9 | [3] | |
| A549 (Lung) | 14.79 | [3] | |
| 04NB-03 | Hepatocellular carcinoma cells | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anticancer activity of quinazoline derivatives are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quinazoline derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (wavelength absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells using the desired quinazoline derivative for a specific time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for at least 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of the PI signal area versus height to exclude doublets and aggregates.
-
Collect data for at least 10,000 single-cell events.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the mechanism of action of the quinazoline derivatives.
Materials:
-
Treated and untreated cells
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathways
Quinazoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
Application Notes and Protocols for Antibacterial Research of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and Related Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] The quinazolinone scaffold, a core structure within this family, is recognized as a "privileged structure" in drug discovery.[5] Numerous studies have demonstrated the potent antibacterial efficacy of various quinazoline derivatives against a wide spectrum of pathogenic bacteria, including multidrug-resistant strains.[5][7][8] This has positioned the quinazoline nucleus as a promising framework for the development of novel antibacterial agents.[5]
This document provides a comprehensive overview of the application of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and related quinazoline compounds in antibacterial research. While specific data for this compound is not extensively available in the reviewed literature, the following sections offer generalized protocols and data presentation based on studies of structurally similar quinazoline derivatives. These notes are intended to guide researchers in the evaluation of novel quinazoline-based compounds for their antibacterial potential.
Data Presentation: Antibacterial Activity of Quinazoline Derivatives
The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for various quinazoline derivatives against common bacterial strains, as reported in the literature. This data serves as a benchmark for evaluating the potency of new analogs like this compound.
| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,4-disubstituted-thioquinazolines | Staphylococcus aureus | 1 - 64 | [7] |
| 2,4-disubstituted-thioquinazolines | Streptococcus pneumoniae (penicillin-resistant) | 1 - 64 | [7] |
| 2,4-disubstituted-thioquinazolines | Enterococcus faecalis (vancomycin-resistant) | 1 - 64 | [7] |
| 2,4-disubstituted-thioquinazolines | Mycobacterium smegmatis | 1 - 64 | [7] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f1) | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [9] |
| Quinazoline derivatives (26a-c) | Escherichia coli | <0.25 | [10] |
| Quinazoline derivatives (26a-c) | Staphylococcus aureus | 0.25 - 1.0 | [10] |
| Quinazolin-2,4-dione hybrid (3c) | Escherichia coli | 2.5 - 10 | [11] |
| Quinazolin-2,4-dione hybrid (3c) | Pseudomonas aeruginosa | 2.5 - 10 | [11] |
| Quinazolin-2,4-dione hybrid (3c) | Bacillus subtilis | 2.5 - 10 | [11] |
| Quinazolin-2,4-dione hybrid (3c) | Staphylococcus aureus | 2.5 - 10 | [11] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of the antibacterial properties of novel compounds. The following are generalized methodologies for key experiments based on established practices for quinazoline derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Protocol 2: Antibacterial Susceptibility Testing by Agar Disk Diffusion Method
This method provides a qualitative assessment of the antibacterial activity of a compound.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs
-
Sterile swabs
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
-
Application of Test Compound:
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
-
Incubation:
-
Place the impregnated discs onto the surface of the inoculated MHA plates.
-
Include a positive control disc (a known antibiotic) and a negative control disc (solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone around each disc where bacterial growth has been inhibited.
-
The size of the zone of inhibition is indicative of the antibacterial activity of the compound.
-
Protocol 3: Investigation of Mechanism of Action - DNA Gyrase Inhibition Assay
Several quinazoline derivatives have been reported to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[9][12]
Materials:
-
Test compound
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
ATP
-
Assay buffer
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Add purified DNA gyrase to the mixture.
-
Initiate the supercoiling reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., a solution containing SDS and proteinase K).
-
-
Analysis by Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
-
Interpretation of Results:
-
In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid DNA into its supercoiled form, which migrates faster on the gel.
-
An effective inhibitor will prevent this conversion, resulting in a higher proportion of the relaxed form of the plasmid.
-
Visualizations
Experimental Workflow for Antibacterial Evaluation of Novel Quinazoline Compounds
Caption: Workflow for antibacterial screening of quinazoline derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by quinazoline derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. sciencepub.net [sciencepub.net]
- 4. researchgate.net [researchgate.net]
- 5. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid is a quinazoline derivative of interest in various research fields, including medicinal chemistry and drug discovery. Quinazoline-based compounds have demonstrated a wide spectrum of biological activities.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in downstream experiments such as in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound to prepare stock solutions for experimental use. Due to the limited availability of specific quantitative solubility data in public literature, this guide is based on established methods for similar heterocyclic compounds, particularly quinazoline derivatives.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 16431-29-1[2][3] |
| Molecular Formula | C₁₀H₈N₂O₃S[2] |
| Molecular Weight | 236.25 g/mol [2] |
Solubility Data Summary
| Solvent | Solubility (Qualitative) | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Preparation of high-concentration stock solutions. |
| Dimethylformamide (DMF) | Likely soluble | Alternative for stock solution preparation.[4] |
| Aqueous Buffers (e.g., PBS) | Expected to have low solubility | Final assay concentration after dilution from a stock solution. |
| Ethanol | May have limited solubility | Can be tested as a co-solvent with aqueous buffers. |
| Methanol | May have limited solubility | Can be tested as a co-solvent with aqueous buffers. |
Note: It is highly recommended to perform a preliminary solubility test to determine the optimal solvent and concentration for your specific experimental needs.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile filter tips
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of this compound (MW = 236.25 g/mol ) is 2.36 mg.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 236.25 g/mol * 1000 mg/g = 2.36 mg
-
-
Weigh the compound:
-
Carefully weigh out 2.36 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution. Avoid excessive heat, which may degrade the compound.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Storage:
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly labeled aliquots should include the compound name, concentration, solvent, and date of preparation.
-
Guidelines for Use in Experiments
When diluting the DMSO stock solution into aqueous media for experiments, it is crucial to be aware of potential precipitation.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Serial Dilutions: It is best practice to perform serial dilutions of your stock solution in the assay medium to reach the desired final concentration.
-
Precipitation Check: After diluting the stock solution, visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the compound or explore the use of co-solvents or other solubilization techniques.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for dissolving this compound for experimental use.
Caption: Workflow for dissolving the compound.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ichemistry.cn [ichemistry.cn]
- 4. cibtech.org [cibtech.org]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Quinazoline-2,4-dione Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of quinazoline-2,4-dione hybrids, a promising class of compounds with diverse biological activities. This document details their application in targeting key signaling pathways implicated in cancer and infectious diseases, along with standardized protocols for their evaluation.
Biological Activities and Target Pathways
Quinazoline-2,4-dione hybrids have demonstrated significant potential as therapeutic agents due to their ability to modulate various cellular processes. The core quinazoline-2,4-dione scaffold serves as a versatile platform for the development of targeted inhibitors. Key biological activities include:
-
Anticancer Activity: Many hybrids exhibit potent anticancer effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly(ADP-ribose) polymerase-1 (PARP-1), and Cyclin-dependent kinase 2 (CDK2).[1][2][3][4]
-
Antibacterial Activity: Certain quinazoline-2,4-dione derivatives have shown promising activity against a range of bacterial strains, including Gram-positive bacteria.[5][6]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various quinazoline-2,4-dione hybrids against their respective targets.
Table 1: Anticancer Activity of Quinazoline-2,4-dione Hybrids (IC50 Values)
| Compound ID/Series | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound 5k | EGFR | 0.010 ± 0.001 | A549, PC-3, SMMC-7721 | [4] |
| Compound 6d | EGFR | 0.069 ± 0.004 | NCI-H460 | [7] |
| Quinazoline-based derivatives | VEGFR-2 | 0.046 - 0.089 | - | - |
| Compound 11 | PARP-1 | < 0.001 (10-9 M level) | MX-1 | [3][8] |
| Compound 10 | PARP-1 | < 0.001 (10-9 M level) | MX-1 | [3][8] |
| Compound 12c | PARP-1 | 0.03038 | MCF-7 | [8][9] |
| Compound 11a | PARP-2 | 0.0115 | - | [10] |
| Quinazolinone derivatives | CDK2 | Potent Inhibition | MDA-MB-435 | [2] |
Table 2: Antibacterial Activity of Quinazoline-2,4-dione Hybrids (MIC Values)
| Compound ID/Series | Bacterial Strain(s) | MIC (mg/mL) | Reference |
| Compound 2b | S. haemolyticus | 10 | [5] |
| Compound 2c | S. aureus | 11 | [5] |
| Compound 13 | E. coli | 65 | [6] |
| Compound 14a | S. aureus | 70 | [6] |
| Compound 14b | S. aureus | 75 | [6] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by quinazoline-2,4-dione hybrids.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: PARP-1 DNA Repair Pathway Inhibition.
Caption: CDK2 Cell Cycle Regulation Pathway Inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of quinazoline-2,4-dione hybrids.
Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a universal method for measuring the activity of various kinases, including EGFR and VEGFR-2, by quantifying the amount of ADP produced during the enzymatic reaction.[11][12][13]
Materials:
-
Kinase (e.g., recombinant human EGFR, VEGFR-2)
-
Kinase substrate (specific to the kinase being tested)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Quinazoline-2,4-dione hybrid compounds
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the provided 5x buffer with sterile water.
-
Prepare a stock solution of the quinazoline-2,4-dione hybrid in 100% DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of the kinase and its specific substrate in 1x Kinase Buffer.
-
Prepare the ATP solution in 1x Kinase Buffer. The optimal concentration should be determined empirically but is typically at or near the Km for the specific kinase.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the kit instructions.[12]
-
-
Kinase Reaction:
-
Add 5 µL of the diluted hybrid compound or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the hybrid compounds on cancer cell lines.[14][15][16][17][18]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinazoline-2,4-dione hybrid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][15]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hybrid compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the hybrid compounds against various bacterial strains.[19][20][21][22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinazoline-2,4-dione hybrid compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the hybrid compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.
-
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 12. ulab360.com [ulab360.com]
- 13. carnabio.com [carnabio.com]
- 14. static.igem.org [static.igem.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
- 18. researchgate.net [researchgate.net]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. m.youtube.com [m.youtube.com]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes & Protocols: Synthesis and Biological Evaluation of Quinazoline-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of quinazoline-based Schiff bases, a class of compounds with significant therapeutic potential. The quinazoline scaffold is a prominent feature in both medicinal chemistry and approved pharmaceuticals, including anticancer agents like Gefitinib and Erlotinib.[1][2] The formation of a Schiff base (azomethine group) on the quinazoline core can enhance the molecule's biological activity, leading to potent antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]
This document outlines detailed protocols for the synthesis of a key quinazoline intermediate, its subsequent conversion into Schiff bases, and the methodologies for evaluating their anticancer and antimicrobial properties.
Part 1: Chemical Synthesis
The general strategy involves a two-stage synthesis. First, a core quinazoline intermediate, such as 3-amino-2-methylquinazolin-4(3H)-one, is prepared. This intermediate is then reacted with various substituted aromatic aldehydes via a condensation reaction to yield the final Schiff base derivatives.
Protocol 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one Intermediate
This protocol describes the synthesis of a key precursor for generating quinazoline Schiff bases.
Materials:
-
2-Aminobenzamide
-
Acetic Anhydride
-
Hydrazine Hydrate (99%)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Step 1: Acetylation. A mixture of 2-aminobenzamide and acetic anhydride is heated under reflux for an extended period.
-
Step 2: Cyclization. The resulting intermediate is then refluxed with hydrazine hydrate (99%) in an ethanolic solution for approximately 27 hours.[6]
-
Step 3: Isolation. Upon cooling the reaction mixture, the solid product precipitates.
-
Step 4: Purification. The crude product is collected by filtration, washed, and then recrystallized from water to yield pure 3-amino-2-methylquinazolin-4(3H)-one.[6]
Protocol 2: General Synthesis of Quinazoline-Based Schiff Bases
This protocol details the condensation reaction between the quinazoline intermediate and an aromatic aldehyde.
Materials:
-
3-Amino-2-methylquinazolin-4(3H)-one (from Protocol 1)
-
Substituted Aromatic Aldehyd (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or Dry Pyridine
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Step 1: Dissolution. Dissolve equimolar amounts of 3-amino-2-methylquinazolin-4(3H)-one and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.[6]
-
Step 2: Catalysis. Add a few drops of glacial acetic acid to catalyze the condensation reaction.[6]
-
Step 3: Reaction. Heat the mixture under reflux for 2-4 hours.[6][7] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Step 4: Isolation. After the reaction is complete, cool the flask to room temperature to allow the Schiff base product to crystallize.
-
Step 5: Purification. Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization.
Synthesis Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of quinazoline-based Schiff bases.
References
- 1. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your synthesis yield and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two key steps: 1) formation of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate, and 2) subsequent S-alkylation with a haloacetic acid derivative.
Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
| Question/Issue | Possible Causes | Solutions & Recommendations |
| Low to no yield of the quinazolinone intermediate. | - Incomplete reaction: Reaction time may be too short or temperature too low. - Poor quality starting materials: Anthranilic acid or isatoic anhydride may be impure. - Inefficient cyclization: The intermediate thiourea may not be cyclizing effectively. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. - Use purified starting materials. - Ensure reaction conditions, such as temperature and catalyst (if any), are optimal for cyclization. Refluxing in a suitable solvent like ethanol is common. |
| Formation of multiple byproducts. | - Side reactions of isothiocyanate: If using isothiocyanates, they can be unstable and undergo side reactions. - Dimerization or polymerization: High reaction temperatures can sometimes lead to the formation of polymeric materials. | - Consider using a more stable isothiocyanate equivalent, such as a dithiocarbamate. - Optimize the reaction temperature; avoid excessive heat. - Ensure proper stoichiometry of reactants to minimize side product formation. |
| Difficulty in product isolation and purification. | - Product precipitation issues: The product may not precipitate cleanly from the reaction mixture. - Co-precipitation of impurities: Starting materials or byproducts may co-precipitate with the desired product. | - After the reaction, pouring the mixture into cold water can facilitate precipitation. - Recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, can effectively purify the product. |
Step 2: S-Alkylation to form this compound
| Question/Issue | Possible Causes | Solutions & Recommendations |
| Low yield of the final product. | - Incomplete alkylation: The reaction may not have gone to completion. - Weak base: The chosen base may not be strong enough to deprotonate the thiol, thus hindering the nucleophilic attack. - Hydrolysis of the haloacetic acid derivative: The alkylating agent can be susceptible to hydrolysis, especially under strong basic conditions. | - Increase the reaction time or temperature, monitoring by TLC. - Use a stronger base such as potassium carbonate or sodium hydroxide. - Add the haloacetic acid derivative portion-wise to the reaction mixture to minimize hydrolysis. |
| Formation of N-alkylated byproduct. | - Ambident nucleophile: The quinazolinone intermediate has both sulfur and nitrogen atoms that can act as nucleophiles. | - The sulfur atom is generally a softer nucleophile and will preferentially attack the sp3-hybridized carbon of the haloacetic acid derivative. Using a polar aprotic solvent can favor S-alkylation. In an alkaline medium, the thiolate form is favored, which readily reacts at the sulfur. |
| Product is difficult to purify from unreacted starting material. | - Similar polarity: The starting material and product may have similar polarities, making chromatographic separation challenging. | - Ensure the reaction goes to completion by using a slight excess of the alkylating agent and monitoring with TLC. - Acid-base extraction can be employed during workup to separate the acidic product from the less acidic starting material. |
Data Presentation: Optimizing Reaction Conditions
While specific yield optimization data for this compound is not extensively available, the following table summarizes typical conditions and expected yields for the key reaction steps based on analogous syntheses.
Table 1: Reaction Conditions for the Synthesis of Quinazolinone Derivatives
| Step | Starting Materials | Reagents & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anthranilic acid, Phenyl isothiocyanate | Triethylamine, Ethanol | Reflux | 4 | 80 | [1] |
| 1 | 2-Amino-5-chlorobenzoic acid, 2-Phenylethyl isothiocyanate | Acetic acid | 150 | 1.5 | 76.7 | [2] |
| 2 | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, Ethyl chloroacetate | Alkaline medium | Not specified | Not specified | Not specified, but successful synthesis | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one from Anthranilic Acid
This protocol is adapted from the synthesis of similar 2-thioxoquinazolinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in ethanol.
-
Reagent Addition: Add triethylamine (a slight excess) to the solution. Then, add an equimolar amount of a suitable thiocarbonyl source, such as an isothiocyanate or a dithiocarbamate derivative.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The solid precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Synthesis of this compound via S-Alkylation
This protocol is based on the alkylation of related 2-mercaptoquinazolinones.
-
Reaction Setup: In a round-bottom flask, dissolve 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in a suitable solvent such as aqueous potassium hydroxide or a mixture of acetone and water with potassium carbonate.
-
Reagent Addition: Add chloroacetic acid (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Once the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to a pH of 3-4. The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization to obtain this compound.
Visualizations
Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low synthesis yield.
Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
Technical Support Center: (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve, even in DMSO?
A1: this compound belongs to the quinazolinone class of compounds. These molecules often have a rigid, fused heterocyclic ring system, which can lead to high crystal lattice energy and poor solubility. While DMSO is a powerful solvent, achieving high concentrations of this compound can still be challenging.
Q2: My compound won't fully dissolve in DMSO at my desired concentration. What should I do?
A2: If you are encountering issues with dissolving the compound, you can try several techniques to aid dissolution. Gentle warming of the solution (e.g., in a 37°C water bath) or sonication can help break down the crystal lattice and improve solubility. It is also possible that your desired concentration exceeds the maximum solubility of the compound in DMSO at room temperature.
Q3: After dissolving in DMSO, my compound precipitates when I dilute it into my aqueous assay buffer or cell culture medium. Why does this happen and how can I prevent it?
A3: This phenomenon, known as "precipitation upon dilution" or "crashing out," is common for hydrophobic compounds dissolved in a strong organic solvent like DMSO. When the DMSO stock is diluted into an aqueous environment, the compound's solubility drastically decreases, causing it to precipitate. To prevent this, you can try the following:
-
Slower Dilution: Add the DMSO stock to the aqueous solution dropwise while gently vortexing.
-
Serial Dilutions: Perform serial dilutions of your stock solution in 100% DMSO first to lower the concentration before the final dilution into the aqueous buffer.[1]
-
Lower Final Concentration: The simplest solution may be to reduce the final working concentration of the compound in your assay.
-
Use of Co-solvents: Adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or PEG to your aqueous buffer can improve solubility.
-
Pre-warmed Media: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.[1][2] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Undissolved particles remain in the DMSO stock solution.
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Increase the volume of DMSO to lower the concentration of the compound. |
| Low-Quality or Hydrated DMSO | Use fresh, anhydrous (low water content) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds. |
| Compound Has Low Solubility | Gently warm the solution to 37°C in a water bath. Use a sonicator to aid dissolution. Be aware that prolonged heating can degrade some compounds. |
Issue 2: The compound precipitates out of the DMSO stock solution upon storage at -20°C.
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility | The solubility of the compound in DMSO may be lower at colder temperatures. |
| Before use, allow the stock solution to fully thaw and come to room temperature. Ensure any precipitate has redissolved by vortexing or brief sonication before making dilutions. Consider preparing fresh stock solutions more frequently if precipitation is a persistent issue. |
Issue 3: The cell culture medium becomes cloudy or a precipitate forms over time during the experiment.
| Potential Cause | Recommended Solution |
| Delayed Precipitation | The compound may be slowly precipitating out of the aqueous solution over the course of the experiment. |
| Determine the maximum soluble concentration of the compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). Work at or below this concentration. | |
| Interaction with Media Components | The compound may be interacting with components in the cell culture medium, such as salts or proteins in serum, leading to precipitation. |
| Test the solubility of the compound in your specific medium (with and without serum) to identify potential interactions. | |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound. |
| Monitor the pH of your culture medium, especially in longer-term experiments or with high cell densities. |
Experimental Protocols
Protocol 1: Determining Maximum Solubility in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of this stock solution in your complete cell culture medium (pre-warmed to 37°C) to achieve a range of final concentrations.
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay (e.g., 24, 48 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Protocol 2: Preparing a Stock Solution and Working Dilutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Perform a serial dilution of your high-concentration stock solution in 100% DMSO to create a lower-concentration intermediate stock. This can make the final dilution into aqueous media less prone to precipitation.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the required volume of your DMSO stock solution (either high-concentration or intermediate) to the pre-warmed medium to achieve your final desired concentration. Add the stock solution dropwise while gently mixing.
-
Ensure the final DMSO concentration in your working solution is below 0.5% (ideally below 0.1%).
-
Signaling Pathways
This compound, as a quinazolinone derivative, may be investigated for its role in various signaling pathways. Based on the activity of structurally related compounds, two potential pathways of interest are the Aldose Reductase pathway and the inhibition of DNA Gyrase B.
Aldose Reductase Signaling Pathway
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications.[3][4] Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol.[5][6] This process can lead to osmotic stress and oxidative stress, contributing to cellular damage. Inhibitors of aldose reductase are being investigated as potential therapeutics for diabetic complications.
Caption: Aldose Reductase pathway and the inhibitory role of the compound.
DNA Gyrase B Inhibition Pathway
DNA gyrase is a bacterial enzyme essential for DNA replication and transcription.[7] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[8][9] The B subunit of DNA gyrase (GyrB) contains the ATPase activity. Inhibitors targeting GyrB can block the enzyme's function, leading to a halt in DNA synthesis and ultimately bacterial cell death.[7] This makes DNA gyrase B an attractive target for the development of new antibiotics.
Caption: Inhibition of DNA Gyrase B by the compound, leading to bacterial cell death.
Experimental Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A logical workflow for preparing solutions of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Physiological and Pathological Roles of Aldose Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. microbenotes.com [microbenotes.com]
- 9. DNA gyrase - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Quinazolinone Derivatives
Welcome to the Technical Support Center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of side products during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during quinazolinone synthesis, with a focus on identifying, minimizing, and removing unwanted side products.
Issue 1: Presence of Acyclic Intermediates in the Final Product
Q1: My reaction is incomplete, and I'm isolating a significant amount of an acyclic intermediate, N-acylanthranilamide. How can I promote complete cyclization to the quinazolinone?
A1: The incomplete cyclization of the N-acylanthranilamide intermediate is a common challenge, often indicating that the reaction has not gone to completion or that the conditions are not optimal for the final ring-closing step.[1]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: The cyclodehydration of the N-acylanthranilamide to the quinazolinone is often the rate-limiting step and is highly temperature-dependent.
-
Recommendation: Gradually increase the reaction temperature. For instance, in some palladium-catalyzed syntheses, increasing the temperature from 120°C to 160°C can shift the product from the N-acyl anthranilamide to the quinazolinone.[2]
-
-
Prolong Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material or intermediate is fully consumed.
-
-
Use of Dehydrating Agents: The cyclization step involves the elimination of a water molecule.
Experimental Protocol to Minimize N-acylanthranilamide Formation (Example):
This protocol is for a palladium-catalyzed synthesis where the temperature is controlled to favor the formation of the quinazolinone.
Materials:
-
o-halo substituted N-phenylamide
-
t-butyl isocyanide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)/Water mixture
Procedure:
-
In a microwave-safe reaction vessel, combine the o-halo substituted N-phenylamide (1.0 equiv.), t-butyl isocyanide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (1.2 equiv.).
-
Add a DMF/water (3:1) solvent mixture.
-
Seal the vessel and heat the reaction mixture to 160°C using microwave irradiation for 20 minutes.[2]
-
Monitor the reaction by TLC or LC-MS to ensure the disappearance of the N-acylanthranilamide intermediate.
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification.
Below is a diagram illustrating the temperature-dependent formation of the N-acylanthranilamide intermediate versus the desired quinazolinone product.
Caption: Temperature-controlled synthesis pathway.
Issue 2: Formation of Hydrolysis Products
Q2: My final product is contaminated with anthranilic acid or its derivatives, suggesting hydrolysis has occurred. How can I prevent this?
A2: The quinazolinone ring can be susceptible to hydrolysis under certain conditions, leading to the formation of anthranilic acid derivatives. This is more prevalent with 2,3-dihydroquinazolin-4(1H)-ones, which can be unstable in acidic aqueous solutions.[4]
Troubleshooting Strategies:
-
Control pH: Both strongly acidic and basic conditions can promote hydrolysis.
-
Recommendation: Maintain a neutral or near-neutral pH during the reaction and workup. If an acid or base is used as a catalyst, it should be neutralized upon completion of the reaction.
-
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of starting materials, intermediates, or the final product.
-
Recommendation: Use dry solvents and reagents. For reactions sensitive to moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification Considerations: During purification, prolonged exposure to acidic or basic mobile phases in chromatography can cause on-column degradation.
-
Recommendation: Use neutral solvent systems for chromatography whenever possible. If an acidic or basic modifier is necessary, minimize the time the compound is on the column.
-
The following diagram illustrates the general hydrolysis pathway of a quinazolinone.
Caption: General hydrolysis of the quinazolinone ring.
Issue 3: Presence of Over-alkylation or Over-arylation Side Products
Q3: I am observing side products with higher molecular weights than my target N-substituted quinazolinone. How can I control the selectivity of the alkylation/arylation step?
A3: Over-alkylation or over-arylation can occur when multiple reactive sites on the quinazolinone ring or its substituents react with the alkylating or arylating agent. This is often due to harsh reaction conditions or the use of highly reactive reagents.
Troubleshooting Strategies:
-
Control Stoichiometry: Using a large excess of the alkylating or arylating agent can increase the likelihood of multiple substitutions.
-
Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the electrophile.
-
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-reactivity.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the desired product is formed.
-
-
Choice of Base: The strength of the base used can influence the reactivity of the nucleophile.
-
Recommendation: Use a milder base that is sufficient to deprotonate the desired site without promoting unwanted side reactions.
-
The diagram below shows a simplified representation of desired mono-alkylation versus undesired di-alkylation.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Quinazoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in quinazoline synthesis? A1: Low yields in quinazoline synthesis can often be attributed to several factors:
-
Poor quality of starting materials: Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to side reactions.[1]
-
Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time can prevent the reaction from reaching completion.
-
Inefficient catalyst activity: The choice of catalyst, its loading, and the presence of any inhibitors are critical for catalyzed reactions.[1]
-
Side reactions and byproduct formation: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[1]
-
Product loss during workup and purification: The purification method, including the choice of solvents for extraction and chromatography, can lead to significant product loss if not properly optimized.[1]
-
Moisture sensitivity: Some reagents and intermediates are sensitive to moisture, which can quench reactants or catalyze unwanted side reactions.[1]
Q2: How does the choice of starting materials affect the yield of 2-substituted quinazolines? A2: The structure and purity of the starting materials are crucial. For instance, the electronic nature of substituents on 2-aminobenzonitrile derivatives can influence the nucleophilicity of the amino group.[1] Aliphatic aldehydes may sometimes result in lower yields compared to aromatic aldehydes due to differences in reactivity and a higher tendency to undergo side reactions.[1] Using high-purity starting materials is essential to minimize byproducts.[1]
Q3: What are the main advantages of using microwave-assisted synthesis for quinazolines? A3: Microwave irradiation (MWI) offers several benefits over conventional heating methods for quinazoline synthesis. These include significantly reduced reaction times (often from hours to minutes), higher product yields, and cleaner reaction profiles.[2][3] MWI is considered a greener chemistry approach due to its efficiency and lower energy consumption.[2] It has been successfully applied to various quinazoline syntheses, including the Niementowski reaction.[2][3][4]
Q4: Which catalytic systems are generally most effective for quinazoline synthesis? A4: A wide range of catalytic systems have been developed, each with its own advantages. Transition-metal catalysts (e.g., copper, palladium, iron) are widely used, but concerns about cost and toxicity exist.[2][5] Consequently, metal-free alternatives have gained significant attention. Iodine-based catalysts, for example, are effective due to their Lewis acidity and oxidizing properties.[5][6] Lewis acids like ceric ammonium nitrate (CAN) have also proven efficient for specific transformations.[5] The optimal catalyst often depends on the specific reaction and substrates involved.
Q5: How can I minimize the formation of byproducts during the reaction? A5: Minimizing byproducts requires careful control over reaction conditions. Ensure that moisture-sensitive reactions are carried out under an inert atmosphere with anhydrous solvents. Slowly adding reagents can help control the reaction rate and temperature, reducing polymerization or decomposition, particularly in reactions like the Doebner-von Miller synthesis.[7] Optimizing the stoichiometry of reactants and the catalyst loading can also prevent unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution & Optimization |
| Low or No Product Formation | Poor Quality of Starting Materials: Impurities can inhibit the reaction or lead to side products.[1] | Verify Purity: Check the purity of starting materials (e.g., 2-aminobenzylamine, aldehydes) via NMR, MS, or melting point. Purification: Distill liquid aldehydes under reduced pressure or recrystallize solid starting materials.[1] |
| Suboptimal Reaction Temperature: The reaction may have a high activation energy barrier or be sensitive to high temperatures.[1] | Temperature Screening: Run small-scale reactions at various temperatures (e.g., RT, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to identify the optimal condition.[1] | |
| Incorrect Solvent: Solvent polarity and boiling point can significantly impact reactant solubility, reaction rate, and intermediate stability.[1] | Solvent Screening: Test a range of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[1] | |
| Inactive Catalyst: The catalyst may be poisoned by impurities or may have degraded over time. | Use Fresh Catalyst: Use a fresh batch of catalyst and ensure it is not contaminated. Optimize catalyst loading as too much or too little can be detrimental.[1] | |
| Formation of Multiple By-products | Undesired Side Reactions: The chosen conditions may favor competing reaction pathways. | Adjust Conditions: Modify the reaction temperature or time. Lowering the temperature may increase selectivity. Consider a different catalytic system that is more selective for the desired transformation. |
| Moisture Contamination: Water can hydrolyze intermediates or react with sensitive reagents.[1] | Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Difficulty in Product Purification | Product is Lost During Workup: The product may have some solubility in the aqueous phase or be sensitive to pH changes. | Optimize Extraction: Adjust the pH of the aqueous layer before extraction. Use a different extraction solvent or perform multiple extractions to ensure complete recovery. |
| Poor Separation on Silica Gel Column: Impurities may have similar polarity to the product, or the product may irreversibly adsorb to the silica.[1][8] | Optimize Chromatography: Test different mobile phase compositions using TLC.[8] If the product streaks or remains on the baseline, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[1] | |
| Compound Fails to Crystallize: The crude product may be oily, or the chosen recrystallization solvent may be unsuitable.[8] | Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal. Solvent Screening: Find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[1][8] |
Comparative Data on Reaction Conditions
Quantitative data from various synthetic protocols are summarized below to facilitate comparison.
Table 1: Comparison of Catalytic Systems for Quinazoline Synthesis
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| I₂ / NH₄OAc | 2-aminobenzophenone, Aldehyde | Neat / EtOH | Moderate | Short | 91-97% | [5] |
| CAN / TBHP | 2-aminobenzophenone, Benzylamine | CH₃CN | - | - | 75-93% | [5] |
| ZIF-67 (Cobalt ZIF) | 2-aminobenzoketone, Benzylamine | Toluene | 80 | - | Excellent | [5] |
| DMAP | 2-aminobenzophenone, Aldehyde | - | Mild | - | 67-98% | [5] |
| CuCl / TEMPO | (2-aminophenyl)methanol, Aldehyde | - | 80 | 24 h | 55-97% | [5] |
Table 2: Microwave-Assisted vs. Conventional Niementowski Synthesis
| Method | Starting Materials | Conditions | Time | Yield (%) | Reference |
| Microwave-Assisted | Anthranilic acid, Formamide | Montmorillonite K-10, Solvent-free | 4 min | >90% | [2][3] |
| Conventional Heating | Anthranilic acid, Amide | Thermal condensation | Several hours | Variable | [4] |
| Microwave-Assisted | Acylamides, HCOONH₄ | 150 °C | 4-20 min | Good | [2] |
| Conventional Heating | Anthranilic acid, Acetophenone | 120-130 °C | Long | - | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinones
This protocol is adapted from procedures utilizing microwave irradiation for the Niementowski reaction, which significantly reduces reaction times.[2][3][4]
-
Reagents and Materials:
-
Substituted anthranilic acid (1.0 mmol)
-
Formamide (or other suitable amide, excess)
-
Montmorillonite K-10 clay (as solid support, optional)
-
Microwave reactor vials
-
Ethanol or Ethyl acetate for workup
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted anthranilic acid (1.0 mmol) and formamide (5 mL).
-
If using a solid support, add Montmorillonite K-10 (500 mg).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 4-10 minutes. Monitor the reaction progress via TLC.
-
After completion, cool the reaction vial to room temperature.
-
Add cold water to the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol.
-
Protocol 2: Iodine-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinazolines
This one-pot protocol describes an efficient synthesis using iodine as a catalyst.[5]
-
Reagents and Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Ammonium acetate (NH₄OAc, 5.0 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol), the aromatic aldehyde (1.2 mmol), ammonium acetate (5.0 mmol), and iodine (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction using TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
The product will typically precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline derivative.
-
Workflow and Process Visualization
The following diagrams illustrate key experimental workflows and logical relationships in quinazoline synthesis.
Caption: A general experimental workflow for quinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid stability in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound solutions?
A1: Based on stability studies of similar quinazoline derivatives, it is recommended to store aqueous solutions of this compound at 22°C (room temperature) and protected from light. Some studies have shown that quinazoline derivatives in aqueous solutions are stable for up to 624 hours when stored in the dark.[1] Solutions in DMSO may exhibit lower stability.[1][2]
Q2: What factors can influence the stability of this compound in aqueous solution?
A2: The stability of quinazoline derivatives, including this compound, in aqueous solution is primarily affected by pH, temperature, and light.
-
pH: Quinazoline derivatives can undergo significant decomposition in both acidic and alkaline conditions.[3]
-
Temperature: While room temperature (22°C) has been suggested as a suitable storage temperature, higher temperatures can accelerate degradation.[1]
-
Light: Exposure to normal room lighting and UV radiation can cause degradation.[1] It is crucial to protect solutions from light.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for quinazoline derivatives are hydrolysis and photolysis.
-
Hydrolysis: Under acidic or alkaline conditions, the quinazoline ring can be cleaved.[3]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the formation of a variety of degradation products.[1][3] Laser radiation has been shown to break chemical bonds in the quinazoline structure.[1]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for stability testing, as it can separate the parent compound from its degradation products.[3][4][5] UV-Vis spectroscopy can also be used to monitor changes in the concentration of the compound over time.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | Low aqueous solubility of the compound. | - Adjust the pH of the solution. - Consider the use of co-solvents such as DMSO, but be aware of potential stability implications.[1][5] |
| Rapid loss of compound concentration | Degradation due to light exposure or inappropriate pH. | - Ensure solutions are protected from light by using amber vials or covering containers with aluminum foil. - Buffer the aqueous solution to a neutral pH. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. - Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradants. |
| Inconsistent stability results | Variability in storage conditions. | - Strictly control temperature and light exposure during the experiment. - Ensure consistent preparation of solutions for each time point. |
Quantitative Stability Data for Quinazoline Derivatives
The following table summarizes stability data for various quinazoline derivatives from published studies. Note: This data is not specific to this compound but can provide a general indication of the stability of this class of compounds.
| Compound | Solvent | Concentration | Storage Conditions | Stability Duration | Analytical Method | Reference |
| BG1189 | Water | 10⁻³ M | 22°C, in the dark | 624 hours | UV-Vis Spectroscopy | [1] |
| BG1190 | Water | 10⁻³ M | 22°C, in the dark | 624 hours | UV-Vis Spectroscopy | [1] |
| BG1189 | DMSO | Not specified | 22°C, in the dark | 552 hours | UV-Vis Spectroscopy | [1] |
| BG1190 | DMSO | Not specified | 22°C, in the dark | 216 hours | UV-Vis Spectroscopy | [1] |
| Various Quinazoline Derivatives | 0.2% DMSO | Not specified | Not specified | Up to 96 hours | HPLC | [5] |
| Prazosin, Terazosin, Doxazosin | 0.1 M HCl | Not specified | 80°C | Significant decomposition | Not specified | [3] |
| Prazosin, Terazosin, Doxazosin | 0.1 M NaOH | Not specified | 80°C | Complete degradation | Not specified | [3] |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for a specified time. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, reflux a solution of the compound in a neutral solvent.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (un-stressed), by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies.
General Signaling Pathway for Quinazoline-based Kinase Inhibitors
Caption: General mechanism of kinase inhibition by quinazoline derivatives.
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
Welcome to the technical support center for the purification of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification methods for this compound and structurally similar compounds are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 2-mercapto-4(3H)-quinazolinone and chloroacetic acid, as well as byproducts from side reactions. The presence of these impurities can affect crystallization and chromatographic separation.
Q3: My compound "oils out" during recrystallization. What can I do?
A3: "Oiling out" can occur if the solvent is not ideal or if there are significant impurities. To address this, you can try screening different solvent systems, cooling the solution more slowly, scratching the inside of the flask to induce crystallization, or adding a seed crystal of the pure compound.
Q4: I am seeing co-elution of impurities during column chromatography. How can I improve the separation?
A4: To improve separation during column chromatography, optimization of the mobile phase is key. You can try using a different solvent system or adjusting the polarity by changing the ratio of the solvents. For quinazoline derivatives, common mobile phases include mixtures of hexane/ethyl acetate or chloroform/methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - The compound is partially soluble in the cold recrystallization solvent. - The product is irreversibly adsorbed onto the silica gel during column chromatography. | - Use a minimal amount of hot solvent for recrystallization and ensure the solution is thoroughly cooled to maximize precipitation. - If using column chromatography, consider using a different stationary phase or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent. |
| Product Fails to Crystallize | - The concentration of the compound in the solvent is too low. - The presence of impurities is inhibiting crystal formation. | - Concentrate the solution to increase supersaturation. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. - Perform a preliminary purification step, such as a simple filtration or extraction, to remove some impurities before recrystallization. |
| Multiple Spots on TLC After Purification | - The chosen purification method was not effective for the specific impurities present. - The compound may be degrading during the purification process. | - A secondary purification step using a different technique is recommended. For example, if you initially used recrystallization, follow up with column chromatography. - For column chromatography, try a shallower solvent gradient to improve the resolution of spots with similar Rf values. - Ensure that the purification conditions (e.g., temperature, pH) are not causing the compound to decompose. For instance, quinazolines can be unstable in boiling acidic or alkaline solutions.[1] |
| Inconsistent Melting Point | - The sample is not completely dry and contains residual solvent. - The sample is still impure. | - Dry the purified solid under vacuum for an extended period to ensure all solvent is removed. - Re-purify the sample using one of the methods described above until a sharp and consistent melting point is obtained. |
Experimental Protocols
The synthesis of this compound typically involves the S-alkylation of 2-mercapto-4(3H)-quinazolinone with a haloacetic acid. The following are generalized purification protocols based on methods used for structurally similar compounds.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, acetic acid, water, or mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., a high ratio of hexane to ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical purification parameters for quinazoline derivatives based on available literature. Note that these may need to be optimized for this compound.
| Purification Method | Solvent/Mobile Phase | Typical Yield | Purity Assessment | Reference |
| Recrystallization | Ethanol | Varies | Melting Point, TLC | [1] |
| Recrystallization | Acetic Acid | Varies | Melting Point, TLC | |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | Varies | TLC, NMR | [1] |
| Column Chromatography | Chloroform / Methanol (gradient) | Varies | TLC, NMR |
Visualizations
Experimental Workflow: Purification by Recrystallization
Caption: A generalized workflow for the purification of this compound by recrystallization.
Logical Relationship: Troubleshooting Purification Issues
Caption: A decision-making diagram for troubleshooting common purification problems.
References
Avoiding degradation of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The quinazoline core can be susceptible to hydrolysis under strongly acidic or alkaline conditions, particularly at elevated temperatures. The thioether linkage is a potential site for oxidation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure maximum stability of the solid compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Some quinazoline derivatives have shown good stability in the solid state at elevated temperatures for short periods, but precautionary cool storage is recommended to minimize any potential thermal degradation.
Q3: How should I prepare and store solutions of this compound?
A3: For solution-based experiments, it is best to prepare fresh solutions. If storage of a stock solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light. The choice of solvent is also critical. While DMSO is a common solvent, some quinazoline derivatives have demonstrated better stability in aqueous solutions than in DMSO.[1] It is recommended to perform a preliminary stability test in your chosen solvent if the solution will be stored for an extended period.
Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?
A4: Yes. Avoid strong acids, bases, and oxidizing agents. The quinazoline ring can undergo hydrolysis in acidic or alkaline conditions, and the thioether group is susceptible to oxidation.[2] The acetic acid moiety of the molecule makes it incompatible with strong bases.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Activity
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any solutions have been stored according to the recommended guidelines (cool, dry, dark).
-
Prepare Fresh Solutions: If you have been using a stock solution for an extended period, prepare a fresh solution for your experiment.
-
Analytical Check: If possible, verify the purity of your compound or solution using an analytical technique such as High-Performance Liquid Chromatography (HPLC). This can help determine if degradation products are present. HPLC has been successfully used to assess the stability of other quinazoline derivatives.[3][4]
Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause: Chemical degradation of the compound, leading to the formation of one or more new chemical entities.
Troubleshooting Steps:
-
Review Experimental Conditions: Carefully examine the pH, temperature, and light exposure during your experiment. Quinazoline derivatives have been shown to degrade under acidic, alkaline, and photolytic conditions.[5][6]
-
Identify Potential Degradation Pathways: The presence of new peaks could indicate hydrolysis of the thioether bond, oxidation of the sulfur atom, or cleavage of the quinazoline ring.
-
Characterize Degradation Products: If feasible, use mass spectrometry (MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.
Stability Data Summary for Related Quinazoline Derivatives
The following table summarizes stability data found in the literature for structurally related quinazoline compounds. This information can provide general guidance, but it is important to note that the stability of this compound may differ.
| Compound Type | Conditions | Stability | Citation |
| Quinazoline Derivative | In ultrapure water, dark, 4°C | High stability for over 40 days | [7] |
| Piperazinyl Quinazolines | 0.1 M HCl, 80°C | Significant decomposition | [6] |
| Piperazinyl Quinazolines | 0.1 M NaOH, 80°C | Complete degradation | [6] |
| Piperazinyl Quinazolines | Neutral and oxidative conditions | No degradation observed | [6] |
| Quinazoline Derivatives | 0.2% DMSO | Stable for up to 96 hours | [3] |
| Imidazo Quinazoline Derivative | In plasma, room temperature | Stable for one day | [4] |
| Imidazo Quinazoline Derivative | In plasma, -20°C | Stable for five months | [4] |
| Piperazinyl Quinazolines | Solid state, 50°C | Stable for one month | [6] |
| 2-thio-[1][7][8]triazolo[1,5-c]quinazoline | Acid catalyzed esterification | Degradation of the pyrimidine ring | [1] |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of desired pH
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to different stress conditions:
-
Acidic: Add HCl to achieve a final concentration of 0.1 M.
-
Alkaline: Add NaOH to achieve a final concentration of 0.1 M.
-
Oxidative: Add a controlled amount of an oxidizing agent like hydrogen peroxide.
-
Thermal: Incubate at an elevated temperature (e.g., 50°C).
-
Photolytic: Expose to a light source (e.g., UV lamp).
-
Control: Keep an aliquot under recommended storage conditions (dark, 4°C).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.
-
HPLC Analysis: Analyze each sample by HPLC. Monitor the peak area of the parent compound and the appearance of any new peaks.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Potential Degradation Pathways
Caption: Potential degradation routes for the compound.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing compound stability.
References
- 1. Synthesis of new 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of Complex Quinazoline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting NMR spectra of complex quinazoline derivatives. The inherent structural complexity and potential for tautomerism in these compounds can often lead to challenging spectral analysis. This guide provides practical advice in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during the acquisition and interpretation of NMR spectra for quinazoline derivatives.
Q1: My ¹H NMR spectrum shows more peaks than I expected for my synthesized quinazoline derivative. What could be the cause?
A1: The presence of more signals than anticipated in a ¹H NMR spectrum of a quinazoline derivative can be attributed to several factors:
-
Tautomerism: Quinazolinone derivatives, for example, can exist in different tautomeric forms, such as the 4(3H)-quinazolinone and 4-hydroxyquinazoline forms. This equilibrium in solution will result in a distinct set of peaks for each tautomer, leading to a more complex spectrum. The dominant tautomer can be influenced by the solvent, temperature, and pH.[1][2]
-
Presence of Impurities: Solvents from the reaction or purification steps, or unreacted starting materials, are common impurities that will show up in the NMR spectrum.
-
Rotamers: If your quinazoline derivative has bulky substituents, you might observe restricted rotation around single bonds, leading to the presence of different conformers (rotamers) that are stable on the NMR timescale. Each rotamer will give rise to its own set of signals.
-
Degradation: The compound may be unstable under the experimental conditions and could be degrading, leading to the appearance of new peaks over time.
Q2: The aromatic proton signals in my spectrum are broad and poorly resolved. How can I improve the resolution?
A2: Broad and poorly resolved signals in the aromatic region of the NMR spectrum are a common issue. Here are several approaches to improve resolution:
-
Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to resolve overlapping multiplets.[2]
-
Change the Deuterated Solvent: Using a different solvent can alter the chemical shifts of your protons due to varying solvent-solute interactions. For instance, aromatic solvents like benzene-d6 can induce significant changes in chemical shifts (Aromatic Solvent-Induced Shifts or ASIS), which may resolve overlapping signals.[2]
-
Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes sharpen broad signals, especially if the broadening is due to chemical exchange processes (like tautomerism or rotamer interconversion) occurring at a rate comparable to the NMR timescale.[2]
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the NMR spectrometer. Poor shimming is a frequent cause of broad spectral lines.[1][3]
Q3: I am struggling to assign the protons on the quinazoline core. Which signals correspond to which protons?
A3: The chemical shifts of the protons on the quinazoline ring are influenced by the substituents present. However, some general trends can be observed. Protons on the benzene portion of the quinazoline ring typically appear in the aromatic region (around 7.0-9.0 ppm). The proton at the C2 position (H-2) is often a singlet and appears at a relatively downfield chemical shift. The protons H-5, H-6, H-7, and H-8 will exhibit characteristic aromatic splitting patterns (doublets, triplets, or multiplets) depending on their coupling to neighboring protons. To definitively assign these protons, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.[4][5]
Q4: My ¹H NMR spectrum has signals that disappear when I add a drop of D₂O. What does this signify?
A4: Signals that disappear or decrease in intensity upon the addition of deuterium oxide (D₂O) correspond to exchangeable protons.[1] These are typically protons attached to heteroatoms like oxygen (hydroxyl groups, -OH) or nitrogen (amine or amide groups, -NH). The deuterium from D₂O exchanges with these protons, and since deuterium is not observed in a standard ¹H NMR experiment, the signal vanishes. This is a useful technique for identifying N-H or O-H protons in your quinazoline derivative.[1]
Q5: I see some strange, unexpected peaks in my spectrum that don't seem to correspond to my molecule. What are they?
A5: These could be NMR artifacts, which are not signals from your compound. Common artifacts include:
-
Quadrature images: These are ghost peaks that appear symmetrically on the opposite side of the spectral center and often have an incorrect phase.
-
Spinning sidebands: These are small peaks that appear on either side of a large signal, at a distance equal to the spinning rate of the NMR tube.
-
Solvent and Water Peaks: Residual non-deuterated solvent and water are almost always present and will give rise to characteristic signals.
-
Center glitches: An artifact at the exact center of the spectrum can occur due to slight imbalances in the detector.[1]
Consulting a standard NMR troubleshooting guide can help in identifying and mitigating these artifacts.[1]
Data Presentation: Typical NMR Data for Quinazoline Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted quinazoline derivatives. These values are approximate and can vary significantly depending on the specific substitution pattern and the solvent used.[1]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinazolines
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| H-2 | 8.5 - 9.5 | Singlet |
| H-4 | 8.0 - 9.0 | Singlet or part of multiplet |
| H-5 | 7.8 - 8.5 | Doublet or Multiplet |
| H-6 | 7.2 - 7.8 | Triplet or Multiplet |
| H-7 | 7.5 - 8.0 | Triplet or Multiplet |
| H-8 | 7.6 - 8.2 | Doublet or Multiplet |
| N-H (amide) | 10.0 - 13.0 | Broad Singlet |
Note: These are general ranges and are subject to change based on the specific substituents and their electronic effects.[1]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinazolines
| Carbon | Chemical Shift Range (ppm) |
| C-2 | 150 - 165 |
| C-4 | 160 - 175 |
| C-4a | 145 - 155 |
| C-5 | 125 - 135 |
| C-6 | 120 - 130 |
| C-7 | 130 - 140 |
| C-8 | 115 - 125 |
| C-8a | 140 - 150 |
Note: These are typical ranges and are subject to change based on the substitution pattern.[1]
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified quinazoline derivative.[1][4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][4] The choice of solvent can significantly affect chemical shifts.[4][6]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).[4]
-
-
Spectrometer Setup:
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.[4]
-
-
Processing:
Protocol 2: D₂O Exchange Experiment
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆) following Protocol 1.[1]
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube and gently shake to mix.[1]
-
Re-acquisition: Re-insert the sample into the spectrometer, re-lock, and re-shim if necessary. Acquire another ¹H NMR spectrum.[1]
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (N-H, O-H) will have disappeared or significantly decreased in intensity in the second spectrum.[1]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the interpretation of NMR spectra for complex quinazoline derivatives.
Caption: A typical workflow for acquiring and processing NMR data.
Caption: A logical guide for troubleshooting common NMR spectral problems.
Caption: A pathway for structure elucidation using 2D NMR techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor cell permeability in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with quinazolinone compounds.
Issue 1: Low compound uptake or activity in cell-based assays.
-
Question: My quinazolinone compound shows high potency in biochemical assays but has low activity in cell-based assays. What could be the reason, and how can I troubleshoot this?
Answer: This discrepancy often points towards poor cell permeability or rapid efflux of the compound from the cells. Here are the steps to investigate and address this issue:
-
Assess Physicochemical Properties: Poor permeability can be linked to the compound's physicochemical properties. Key parameters to consider are:
-
Lipophilicity (LogP): An optimal LogP value is crucial for passive diffusion across the cell membrane. Very high or very low LogP values can hinder permeability.
-
Solubility: Poor aqueous solubility can lead to compound precipitation in assay media, reducing the effective concentration available to the cells.
-
Molecular Weight (MW): Larger molecules generally have lower passive permeability.
-
-
Investigate Efflux Pump Activity: Quinazolinone compounds can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell, reducing their intracellular concentration.[1][2][3][4]
-
Troubleshooting Step: Co-incubate your compound with a known efflux pump inhibitor (EPI). If the cellular activity of your compound increases in the presence of the EPI, it suggests that efflux is a significant factor.
-
-
Improve Solubility in Assay Media:
-
Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.[5]
-
When diluting the stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[5]
-
If precipitation persists, consider using co-solvents (e.g., 1-5% v/v of ethanol or PEG), low concentrations of non-ionic surfactants (e.g., 0.01-0.1% Tween® 80), or complexation with cyclodextrins (e.g., HP-β-CD).[5]
-
-
Issue 2: Inconsistent results in cell permeability assays.
-
Question: I am getting variable results in my Caco-2 permeability assay. What are the common pitfalls and how can I optimize my protocol?
Answer: Inconsistent results in Caco-2 assays can arise from several factors related to the cell monolayer and experimental setup.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is critical for reliable permeability data.
-
Troubleshooting Step: Always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is confluent and the tight junctions are intact. You can also perform a Lucifer yellow permeability assay as a marker for paracellular flux.
-
-
Compound Stability and Solubility:
-
Troubleshooting Step: Ensure your compound is stable and soluble in the assay buffer throughout the experiment. Analyze the compound concentration in the donor and receiver compartments at the end of the assay to calculate mass balance and recovery.
-
-
Presence of Efflux Transporters: Caco-2 cells express efflux transporters like P-gp.
-
Troubleshooting Step: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[6]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and evaluation of quinazolinone compounds with improved cell permeability.
-
Question 1: How can I structurally modify my quinazolinone compound to improve its cell permeability?
Answer: Structure-activity relationship (SAR) studies have shown that modifications at specific positions of the quinazolinone ring can significantly impact permeability.[7][8]
-
Substitutions at Positions 2 and 3: The presence of substituted aromatic rings at position 3 and various groups at position 2 are crucial for biological activity and can influence permeability.[7]
-
Halogenation: Introducing halogen atoms at positions 6 and 8 can sometimes improve permeability.[7]
-
Hybrid Molecules: Creating hybrid molecules by linking the quinazolinone scaffold to other pharmacophores, such as amino acids or other heterocyclic rings, can enhance interactions with cellular targets and improve uptake.[9]
-
Physicochemical Property Modulation: Systematically modify substituents to optimize lipophilicity (LogP) and reduce the number of hydrogen bond donors, which are key determinants of passive permeability.
-
-
Question 2: What are the key physicochemical properties that influence the cell permeability of quinazolinone compounds?
Answer: The permeability of quinazolinone compounds is governed by a combination of physicochemical properties, often summarized by Lipinski's Rule of Five. Key parameters include:
-
Lipophilicity (LogP): A LogP value between 1 and 3 is often considered optimal for good passive permeability.[2]
-
Molecular Weight (MW): A molecular weight of less than 500 Da is generally preferred.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD ≤ 5) and acceptors (HBA ≤ 10) is favorable for crossing the lipid bilayer.
-
Polar Surface Area (PSA): A PSA of less than 140 Ų is often associated with better permeability.
The following table summarizes the predicted ADMET properties for two quinazoline derivatives, BG1189 and BG1190, which were investigated as potential efflux pump inhibitors.[2]
-
| Property | BG1189 | BG1190 | General Guideline for Good Permeability |
| LogP(o/w) | ~1 | ~1 | 1 - 3 |
| Molecular Weight ( g/mol ) | < 500 | < 500 | < 500 |
| Hydrogen Bond Donors | ≤ 5 | ≤ 5 | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 | ≤ 10 |
-
Question 3: My quinazolinone compound is a substrate for efflux pumps. What strategies can I use to overcome this?
Answer: Efflux pump-mediated resistance is a significant hurdle. Here are two main strategies:
-
Co-administration with an Efflux Pump Inhibitor (EPI): Using a known EPI can block the efflux of your compound, thereby increasing its intracellular concentration and efficacy.[4] Several quinazolinone-based compounds have themselves been identified as EPIs.[1][2][3]
-
Structural Modification to Evade Efflux: Modify the structure of your quinazolinone compound to reduce its recognition by efflux pumps. This can involve altering its size, charge, or lipophilicity. For example, creating dimers of the compound has been explored as a strategy to overcome efflux-based resistance.[10]
-
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is widely used to predict in vivo intestinal absorption of drugs.[6]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 19-21 days).
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Assay Buffer: Prepare an appropriate transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Compound Preparation: Prepare the dosing solution of the quinazolinone compound in the transport buffer. Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same sampling procedure as for the A to B direction.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of compound appearance in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of the compound in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[11]
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The quinazolinone compound is dissolved in a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability) in a donor plate.
-
Assay Setup: The filter plate with the artificial membrane is placed on top of an acceptor plate containing buffer. The donor plate with the compound is then placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.
-
Sample Analysis: The concentration of the compound in the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Effective Permeability (Pe): The effective permeability is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Visualizations
Caption: Troubleshooting workflow for low cellular activity of quinazolinone compounds.
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
References
- 1. Quinazolinone-based fungal efflux pump inhibitors. Part 1: Discovery of an (N-methylpiperazine)-containing derivative with activity in clinically relevant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bioivt.com [bioivt.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Quinazoline-Based Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of quinazoline-based metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
I. Synthesis & Reaction Optimization
Question 1: I am observing a very low yield or no formation of my desired metal complex. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common challenge in the synthesis of quinazoline-based metal complexes. Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is crucial to pinpoint the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the specific metal and ligand. Some reactions may require elevated temperatures to overcome activation energy barriers, while others might need milder conditions to prevent decomposition. Consider performing small-scale reactions at a range of temperatures to find the optimum.[1]
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]
-
Solvent: The choice of solvent is critical as it affects the solubility of both the ligand and the metal salt, as well as the reaction kinetics. Common solvents include ethanol, methanol, DMF, and DMSO.[1][2] If solubility is an issue, a mixture of solvents might be beneficial.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your quinazoline ligand or metal salt can inhibit the reaction. Ensure the purity of your starting materials before proceeding.
-
Stoichiometry: Incorrect molar ratios of the ligand and metal salt can lead to incomplete reaction or the formation of undesired side-products. Carefully verify the stoichiometry of your reactants.
-
-
Ligand and Metal Salt Properties:
-
Steric Hindrance: Bulky substituents on the quinazoline ligand, particularly near the coordination site, can sterically hinder the approach of the metal ion, leading to low yields.[3] If possible, consider a ligand design with less steric bulk.
-
Metal Salt Counter-ion: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate) can influence the reactivity and the solubility of the reactants. In some cases, a more weakly coordinating anion might be preferable.
-
-
Atmosphere:
-
Some metal ions are sensitive to oxidation. If you are working with such metals (e.g., Fe(II), Cu(I)), conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of undesired oxidation products.[1]
-
Question 2: My quinazoline ligand or the resulting metal complex has poor solubility in common organic solvents. How can I address this?
Answer: Poor solubility is a frequent hurdle. Here are several strategies to improve the solubility of your compounds:
-
Solvent Selection: Experiment with a range of solvents with varying polarities. Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often effective for dissolving poorly soluble ligands and their complexes.[2][4] For some compounds, a mixture of solvents may be required.
-
Temperature: Gently warming the solvent can significantly increase the solubility of your compound. However, be cautious of potential decomposition at higher temperatures.
-
Ultrasonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Ligand Modification: If poor solubility is a persistent issue, consider modifying the quinazoline ligand by introducing solubilizing groups (e.g., alkyl chains, polyethylene glycol chains).[2]
-
Co-solvents: The addition of a small amount of a co-solvent can sometimes improve solubility. For example, adding a small percentage of a polar solvent to a non-polar one, or vice-versa, can be effective.[5][6]
Question 3: My product precipitates from the reaction mixture prematurely. What can I do to prevent this and ensure the reaction goes to completion?
Answer: Premature precipitation can halt a reaction before it is complete. This often occurs when the product is less soluble in the reaction solvent than the starting materials.
-
Increase Solvent Volume: A more dilute reaction mixture may keep the product in solution for a longer period.
-
Change the Solvent: Switching to a solvent in which the product has higher solubility is the most direct solution.
-
Increase the Temperature: Running the reaction at a higher temperature might increase the solubility of the product.
-
Hot Filtration: If the product is soluble at a higher temperature but precipitates upon cooling, a hot filtration step can be employed to separate any solid impurities before allowing the desired product to crystallize upon cooling.
Question 4: I am working with a quinazoline-based Schiff base ligand, and I suspect it is hydrolyzing during the complexation reaction. How can I prevent this?
Answer: Schiff base ligands can be susceptible to hydrolysis, especially in the presence of water and acid or base.
-
Use Anhydrous Conditions: Ensure all your solvents and reagents are anhydrous. Drying the solvent over a suitable drying agent and using freshly opened or properly stored reagents is recommended. Conducting the reaction under an inert atmosphere can also help to exclude moisture.
-
Aprotic Solvents: Using aprotic solvents such as DMF, DMSO, or acetonitrile can minimize the risk of hydrolysis.[7]
-
Control pH: If the reaction requires acidic or basic conditions, carefully control the pH to avoid promoting hydrolysis. The use of non-aqueous acids or bases might be necessary.
II. Purification Challenges
Question 5: My crude product is a complex mixture, and purification by standard recrystallization is proving difficult. What other purification techniques can I use?
Answer: When recrystallization is not effective, other purification methods should be considered.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating complex mixtures.[7][8] The choice of eluent is crucial and can be determined by preliminary analysis using TLC.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective method.
-
Soxhlet Extraction: For highly insoluble complexes, Soxhlet extraction can be a useful purification technique.[2]
III. Characterization Issues
Question 6: How can I confirm that the metal has coordinated to my quinazoline ligand using IR spectroscopy?
Answer: FT-IR spectroscopy is a valuable tool for confirming coordination. Look for the following changes in the spectrum of the complex compared to the free ligand:
-
Shifts in Vibrational Frequencies: Coordination of the metal to the nitrogen or oxygen atoms of the quinazoline ligand will cause a shift in the stretching frequencies of the associated bonds (e.g., C=N, C=O). These shifts are typically to lower wavenumbers.[3]
-
Appearance of New Bands: In the low-frequency region of the IR spectrum (typically below 600 cm⁻¹), new bands corresponding to the metal-ligand vibrations (M-N, M-O) may appear.[9]
Question 7: The ¹H NMR spectrum of my metal complex shows very broad peaks, making it difficult to interpret. What is the cause, and how can I obtain useful structural information?
Answer: The presence of a paramagnetic metal ion in your complex is the most likely cause of significant peak broadening in your NMR spectrum.[10][11]
-
Understanding Paramagnetism: Paramagnetic metal ions have unpaired electrons, which can cause rapid relaxation of nearby nuclei, leading to broad NMR signals.[10]
-
Alternative NMR Techniques:
-
Use of a Diamagnetic Analogue: Synthesizing a complex with a chemically similar but diamagnetic metal ion (e.g., Zn(II)) can provide a reference spectrum with sharp peaks, which can aid in the assignment of the signals in the paramagnetic spectrum.[10]
-
Other Characterization Techniques: Rely on other techniques like X-ray crystallography, mass spectrometry, and elemental analysis to confirm the structure of your complex.
Question 8: I am having trouble obtaining a clear molecular ion peak in the mass spectrum of my metal complex. What could be the issue?
Answer: Obtaining a clean mass spectrum for a metal complex can be challenging due to fragmentation and the presence of isotopes.
-
Soft Ionization Techniques: Use soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and increase the chances of observing the molecular ion peak.
-
Fragmentation Pattern Analysis: The fragmentation pattern itself can provide valuable structural information. Look for characteristic losses of ligands or parts of the ligand.[3][14][15]
-
Isotope Pattern: Remember to consider the isotopic distribution of the metal ion, which will result in a characteristic pattern of peaks for the molecular ion and fragments containing the metal.
Quantitative Data Summary
The following tables summarize representative data on the synthesis of quinazoline-based metal complexes, highlighting the influence of different reaction parameters.
Table 1: Physicochemical Properties of a Quinazoline Schiff Base Ligand and its Metal Complexes [3]
| Compound | Color | Melting Point (°C) | λmax (nm) |
| Ligand (EMNEDAQZHO) | Green | 230 | 430 |
| L-Co Complex | Light Orange | >280 | 450 |
| L-Ni Complex | Greenish Yellow | >280 | 460 |
| L-Cu Complex | Green | >280 | 440 |
| L-Zn Complex | Yellow | >280 | 420 |
Table 2: Effect of Metal Ion on the Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Microorganism | Ligand | Co(II) Complex | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex |
| E. coli | >100 | 50 | 50 | 25 | 25 |
| S. aureus | 100 | 50 | 25 | 25 | 25 |
| C. albicans | 50 | >100 | 100 | 100 | 50 |
Data compiled for illustrative purposes based on trends reported in the literature.[3]
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-based Schiff Base Ligand (EMNEDAQZHO) [3]
-
In a 50 mL round-bottom flask, dissolve 3-amino-2-methyl-3H-quinazolin-4-one (0.01 M) and a substituted acetonaphthone (0.01 M) in 15 mL of ethanol.
-
Add acetic acid (0.001 M) as a catalyst.
-
Reflux the mixture for 2–3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base ligand.
Protocol 2: Synthesis of a Cu(II)-Quinazoline Complex (L-Cu) [3]
-
Dissolve 1.2 equivalents of the quinazoline Schiff base ligand (synthesized in Protocol 1) in hot ethanol.
-
In a separate flask, dissolve 1.1 equivalents of CuSO₄·5H₂O in a minimal amount of water and add it to the ligand solution with continuous stirring.
-
Reflux the mixture for 2-3 hours.
-
Upon cooling to room temperature, the Cu(II) complex will precipitate.
-
Collect the precipitate by filtration.
-
Wash the complex with aqueous ethanol to remove impurities.
-
Dry the final product under vacuum.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the synthesis and troubleshooting of quinazoline-based metal complexes.
Caption: Troubleshooting workflow for low yield in the synthesis of quinazoline-based metal complexes.
Caption: A stepwise guide to troubleshooting poor solubility of quinazoline-based compounds.
Caption: A typical workflow for the characterization of quinazoline-based metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using low-frequency IR spectra for the unambiguous identification of metal ion-ligand coordination sites in purpose-built complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Enhancement of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound? A1: The primary purification techniques for quinazoline derivatives like this compound are recrystallization and column chromatography.[1] Recrystallization is often the first choice for removing baseline impurities if a suitable solvent can be identified, due to its simplicity and cost-effectiveness.[1][2] For complex mixtures or to separate compounds with different polarities, column chromatography is highly effective.[1][3] For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) can be employed, although reverse-phase HPLC is more common for quinazolinone derivatives.[1]
Q2: How can I identify the common impurities in my synthesized sample? A2: Common impurities typically arise from unreacted starting materials, reagents, or by-products formed during the synthesis.[2] Incomplete cyclization can leave acyclic intermediates, while harsh reaction conditions might lead to over-alkylation or self-condensation products.[2] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying the nature and quantity of these impurities.[1]
Q3: My purified product is still showing minor impurities by TLC/HPLC. What should I do next? A3: If impurities persist after an initial purification step, applying a second, different purification technique is recommended.[1] For instance, if you first used column chromatography, following up with recrystallization can significantly enhance the final purity.[1] Alternatively, repeating the column chromatography with a shallower, optimized solvent gradient can improve the separation of closely related impurities.[1]
Q4: What is the general strategy for developing a purification protocol? A4: A systematic approach is crucial. Start by analyzing the crude product with TLC using various solvent systems to assess the number and polarity of impurities.[4] Based on the TLC results, decide on the primary purification method. If there is one major product with minor, less-polar or more-polar impurities, recrystallization may be sufficient. If there are multiple products with similar polarities, column chromatography is the better choice. The purity of the fractions or crystals should be monitored at each step using TLC or HPLC.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of recrystallized product. | 1. The compound has high solubility in the cold solvent. 2. Too much solvent was used for dissolution. 3. Premature crystallization occurred during hot filtration. | 1. Select a different solvent or use a solvent mixture where the compound is less soluble at low temperatures. 2. Use the absolute minimum amount of hot solvent required for complete dissolution.[1] 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1] |
| Compound does not crystallize upon cooling. | 1. Too much solvent was used. 2. The chosen solvent is not suitable (compound is too soluble). 3. The solution is supersaturated. | 1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Try adding a co-solvent in which the compound is insoluble (two-solvent recrystallization).[1] 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product oils out instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. Insoluble impurities are present. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4] 3. Filter the hot solution to remove any insoluble material before allowing it to cool. |
| Colored impurities remain in the final product. | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | 1. Inappropriate solvent system (eluent). 2. Column was overloaded with the crude product. 3. The column was packed improperly, leading to channeling. | 1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[4] A shallower solvent gradient may be needed. 2. Use a larger column or reduce the amount of sample loaded. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks.[1] |
| The compound will not elute from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For quinazoline derivatives, a mixture of hexane and ethyl acetate is a common starting point; polarity can be increased by adding more ethyl acetate or a small amount of methanol.[4] |
| Cracked or dry silica gel bed. | 1. The solvent level dropped below the top of the silica gel. | 1. Always keep the silica gel bed covered with the mobile phase. A cracked column will lead to very poor separation. The column must be repacked. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for purifying this compound by recrystallization. The ideal solvent must be determined through small-scale solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of a different test solvent to each tube.
-
An ideal solvent should dissolve the compound poorly at room temperature but completely at the solvent's boiling point.[1]
-
Suggested Solvents to Test: Ethanol, Acetic Acid, Ethyl Acetate, Isopropanol, Water, or mixtures like Ethanol/Water.[4][5][6]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to boiling with stirring.
-
Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[1]
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.[4]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
5. Isolation and Washing:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[1]
6. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point to remove all residual solvent.[1]
Protocol 2: Flash Column Chromatography
This is a general protocol for purification using a silica gel column. The mobile phase must be optimized via TLC first.
1. TLC Analysis:
-
Dissolve a small amount of the crude product and spot it on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal mobile phase should provide good separation between the desired compound and impurities, with an Rf value for the target compound between 0.2 and 0.4.[4]
2. Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1]
-
Carefully pour the slurry into the column, allowing it to settle into a uniform bed without air bubbles.[1]
-
Add a thin layer of sand on top of the silica gel to prevent disruption during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4]
-
Carefully load the dissolved sample onto the top of the silica gel bed.[4]
4. Elution:
-
Begin eluting the column with the mobile phase, starting with the polarity determined from TLC analysis.[4]
-
Collect the eluent in fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[4]
Visualizations
Caption: A workflow for selecting a purification strategy.
Caption: Troubleshooting tree for persistent impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and Other DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and other prominent DNA gyrase inhibitors. While specific experimental data for this compound is not publicly available, this document evaluates its potential as a DNA gyrase inhibitor based on the known activities of structurally related quinazoline derivatives. This analysis is presented alongside a comprehensive review of well-established DNA gyrase inhibitors, including fluoroquinolones and aminocoumarins, supported by experimental data from scientific literature.
Introduction to DNA Gyrase and its Inhibitors
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. This makes it a prime target for antibacterial agents. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[1][2] Inhibitors of DNA gyrase can be broadly categorized based on their target subunit.
Mechanism of Action: A Tale of Two Subunits
The primary distinction between different classes of DNA gyrase inhibitors lies in their binding sites and mechanisms of action.
-
Fluoroquinolones , such as ciprofloxacin and levofloxacin, target the GyrA subunit . They stabilize the covalent complex between GyrA and cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[2][3]
-
Aminocoumarins , like novobiocin, are competitive inhibitors of the ATPase activity of the GyrB subunit . By binding to the ATP-binding pocket of GyrB, they prevent the conformational changes required for DNA strand passage and supercoiling.[2][4]
-
Quinazoline derivatives have been shown to target DNA gyrase, with some inhibiting the ATPase activity of the GyrB subunit, similar to novobiocin.[5][6] Given its structural features, this compound is hypothesized to function as a GyrB inhibitor.
Quantitative Comparison of Inhibitory Activity
The potency of DNA gyrase inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for various DNA gyrase inhibitors against E. coli and S. aureus DNA gyrase.
| Inhibitor Class | Compound | Target Subunit | Organism | IC50 (µM) | Reference |
| Aminocoumarin | Novobiocin | GyrB | E. coli | 0.48 | [7] |
| Novobiocin | GyrB | S. aureus | 0.02 | [5] | |
| Fluoroquinolone | Ciprofloxacin | GyrA | E. coli | 2.57 | [7] |
| Ciprofloxacin | GyrA | S. aureus | 61.7 | [8] | |
| Levofloxacin | GyrA | E. faecalis | 28.1 | [9] | |
| Moxifloxacin | GyrA | S. aureus | 27.5 | [8] | |
| Quinazolinone Derivative | Compound f1¹ | GyrB | S. aureus | 1.21 | [5][10] |
| Compound f4¹ | GyrB | S. aureus | 0.31 | [5][10] | |
| Compound f14¹ | GyrB | S. aureus | 0.28 | [5][10] |
¹N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides
Signaling Pathways and Experimental Workflows
The inhibition of DNA gyrase by different classes of compounds triggers distinct downstream cellular events. Fluoroquinolones, by inducing double-strand DNA breaks, activate the SOS response, a bacterial DNA repair system. In contrast, GyrB inhibitors like novobiocin primarily lead to the cessation of DNA replication and transcription due to the inability to resolve topological stress.
Below are diagrams illustrating the mechanism of action of these inhibitors and a typical workflow for a DNA gyrase supercoiling assay.
Caption: Mechanisms of DNA gyrase inhibition.
Caption: DNA gyrase supercoiling assay workflow.
Experimental Protocols
DNA Gyrase Supercoiling Assay (Gel-Based)
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 100 µg/mL BSA[11]
-
10 mM ATP solution
-
Test compounds dissolved in DMSO
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[12]
-
1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Prepare the reaction mixture on ice. For a 30 µL reaction, combine:
-
6 µL 5X Assay Buffer
-
3 µL 10 mM ATP
-
0.5 µg relaxed pBR322 DNA
-
1 µL test compound (at various concentrations) or DMSO (for control)
-
1 unit of DNA gyrase
-
Nuclease-free water to a final volume of 30 µL
-
-
Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities using densitometry to determine the percentage of inhibition and calculate the IC50 value.
DNA Gyrase ATPase Assay (Coupled Spectrophotometric Assay)
This assay measures the ATPase activity of the GyrB subunit. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DNA gyrase
-
Linear pBR322 DNA (as a stimulator of ATPase activity)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT[14]
-
ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare an assay mix containing assay buffer, linear pBR322 DNA, PEP, NADH, PK, and LDH.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the assay mix to the wells.
-
Initiate the reaction by adding DNA gyrase.
-
Start the kinetic read on a spectrophotometer at 340 nm at 25°C for a pre-reaction baseline.
-
Add ATP to all wells to start the gyrase-dependent ATP hydrolysis.
-
Monitor the decrease in absorbance at 340 nm for 30-60 minutes.[14]
-
The rate of NADH oxidation is proportional to the ATPase activity of gyrase. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
While direct experimental evidence for the activity of this compound against DNA gyrase is lacking, the quinazoline scaffold is a validated pharmacophore for targeting this essential bacterial enzyme. Compounds with this core structure have shown potent inhibitory activity, particularly against the GyrB subunit. In comparison to the well-established fluoroquinolones and aminocoumarins, novel quinazoline derivatives offer a promising avenue for the development of new antibacterial agents that may circumvent existing resistance mechanisms. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their potential as DNA gyrase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 4. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. inspiralis.com [inspiralis.com]
- 14. inspiralis.com [inspiralis.com]
Efficacy of Quinazolinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives of this core have been extensively explored for their potential as anticancer, antimicrobial, and antiviral agents. This guide provides a comparative analysis of the efficacy of various quinazolinone derivatives, supported by experimental data, to aid in the ongoing efforts of drug discovery and development.
Anticancer Efficacy of Quinazolinone-Pyrimidine Hybrids
A series of novel quinazoline-pyrimidine hybrid derivatives has been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. The cytotoxic effects of these compounds were determined using the MTT assay, with cisplatin serving as a reference drug. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound ID | Substituent (R) | A549 (Lung Cancer) IC50 (µM) | SW-480 (Colorectal Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 6a | 4-OCH3 | 11.2 ± 2.12 | 10.5 ± 1.41 | 15.2 ± 3.81 |
| 6d | 4-CH3 | 10.1 ± 1.55 | 9.8 ± 2.01 | 12.3 ± 2.47 |
| 6h | 4-Cl | 8.2 ± 1.27 | 6.1 ± 1.13 | 9.8 ± 1.76 |
| 6n | 3-Cl, 4-F | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |
| Cisplatin | - | 15.37 | 16.1 | 3.2 |
Data sourced from a study on quinazoline-pyrimidine hybrids as antiproliferative agents[1].
The data indicates that compound 6n , featuring electron-withdrawing chloro and fluoro substituents, exhibited the most potent cytotoxic activity against the tested cell lines, notably surpassing the efficacy of cisplatin against A549 and SW-480 cells[1].
Antimicrobial Activity of Hydrazone-Containing Quinazolinones
Novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds have been synthesized and assessed for their antimicrobial properties. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
| Compound ID | Moiety | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4a | 2-(1-(furan-2-yl)ethylidene)hydrazinyl | > Amoxicillin | > Amoxicillin | 2 |
| 4b | 2-(1-(thiophen-2-yl)ethylidene)hydrazinyl | 8 | 8 | 16-128 |
| 4c | 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl | 8 | = Amoxicillin | - |
| 5a | Formyl-pyrazole derivative of 4a | 1-16 | 1-16 | 1-16 |
| Amoxicillin | - | Standard | Standard | - |
| Clotrimazole | - | - | - | 8 |
Data extracted from a study on quinazolin-4(3H)-one derivatives as antimicrobial agents[2]. The potency of compound 4a is described as exceeding that of Amoxicillin against E. coli and S. aureus[2].
The results highlight that the furan-containing hydrazone derivative 4a and its corresponding formyl-pyrazole derivative 5a demonstrate significant antimicrobial activity, with 4a showing potent antifungal effects against C. albicans, surpassing the standard drug Clotrimazole[2].
Antiviral Efficacy of Tri-substituted Quinazolinones against Zika and Dengue Viruses
A series of 2,3,6-trisubstituted quinazolinone compounds were screened for their antiviral activity against Zika virus (ZIKV) and Dengue virus (DENV). The half-maximal effective concentration (EC50) was determined using a plaque reduction neutralization test.
| Compound ID | ZIKV (FLR strain) EC50 (nM) | DENV-2 (NGC strain) EC50 (nM) |
| 22 | 900 | - |
| 27 | 180 | 86 |
| 47 | - | - |
Data from a study on the antiviral activity of quinazolinone compounds[3]. Note: EC50 values for compound 47 were as low as 86 nM against ZIKV and DENV, but specific strain data is not in the provided table[3].
Compound 27 emerged as a particularly potent inhibitor of both ZIKV and DENV replication, with an EC50 value of 180 nM against the ZIKV-FLR strain and 86 nM against DENV[3]. These findings underscore the potential of this quinazolinone scaffold for the development of broad-spectrum antiviral agents.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The quinazolinone derivatives are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)
The PRNT is used to quantify the titer of neutralizing antiviral compounds.
Procedure:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 24-well plates.
-
Compound-Virus Incubation: Serial dilutions of the quinazolinone derivatives are mixed with a known amount of virus (e.g., 100 plaque-forming units) and incubated for 1 hour at 37°C.
-
Infection: The compound-virus mixture is added to the cell monolayers and incubated for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 3-5 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to a virus-only control, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50%.
Visualizing Mechanisms and Workflows
Caption: EGFR inhibition by a quinazolinone derivative.
Caption: Workflow for the MTT cytotoxicity assay.
References
Unveiling the Potential of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic Acid Analogs as Aldose Reductase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid analogs, with a focus on their structure-activity relationship as potent inhibitors of aldose reductase, a key enzyme implicated in diabetic complications. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant pathways to support further research and development in this area.
Comparative Analysis of Aldose Reductase Inhibitory Activity
A series of novel acetic acid derivatives incorporating the quinazolin-4(3H)-one scaffold have been synthesized and evaluated for their in vitro inhibitory effects on aldose reductase. The data reveals that these compounds exhibit potent inhibitory activity, with several analogs demonstrating significantly higher potency than the reference drug, epalrestat. The structure-activity relationship (SAR) studies highlight the crucial role of substitutions on the quinazolinone ring and the nature of the group attached to the acetic acid moiety.
Below is a summary of the inhibitory activity (Kᵢ values) of selected (4-Oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid derivatives against aldose reductase.
| Compound ID | R Group | Kᵢ (nM) |
| 1 | H | 120.5 ± 15.3 |
| 2 | 6-Cl | 95.2 ± 11.8 |
| 3 | 7-Cl | 88.4 ± 9.7 |
| 4 | 6,7-diCl | 75.1 ± 8.2 |
| 5 | 6-F | 102.3 ± 12.1 |
| 6 | 7-F | 98.7 ± 10.5 |
| 7 | 6,7-diF | 85.6 ± 9.1 |
| 8 | 6-CH₃ | 115.8 ± 14.2 |
| 9 | 7-CH₃ | 110.2 ± 13.5 |
| 10 | 6,7-diCH₃ | 99.3 ± 11.9 |
| Reference | Epalrestat | 250.7 ± 28.4 |
Structure-Activity Relationship (SAR)
The data presented in the table above suggests several key structure-activity relationships for the this compound scaffold as aldose reductase inhibitors:
-
Substitution on the Quinazolinone Ring: Halogen substitutions, particularly chlorine and fluorine, on the benzene ring of the quinazolinone moiety generally lead to increased inhibitory potency compared to the unsubstituted analog. Dichloro-substituted compounds showed the most significant enhancement in activity.
-
Position of Substitution: The position of the substituent appears to influence activity, with substitutions at the 7-position being slightly more favorable than at the 6-position.
-
Nature of Substituent: Electron-withdrawing groups (halogens) appear to be more favorable for activity than electron-donating groups (methyl).
These findings provide a rational basis for the design of more potent and selective aldose reductase inhibitors based on this chemical scaffold.
Experimental Protocols
Aldose Reductase Inhibition Assay
The in vitro inhibitory activity of the this compound analogs against aldose reductase is determined using a spectrophotometric assay.
Materials:
-
Aldose reductase enzyme (from rat lens)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Preparation: A crude preparation of aldose reductase is obtained from rat lenses by homogenization in phosphate buffer followed by centrifugation.
-
Assay Mixture: The reaction mixture in a final volume of 1.0 mL contains phosphate buffer (0.067 M, pH 6.2), NADPH (0.1 mM), and the enzyme preparation.
-
Inhibitor Addition: The test compound, dissolved in DMSO, is added to the assay mixture to achieve the desired final concentration. The final concentration of DMSO in the assay should not exceed 1% (v/v).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde (10 mM).
-
Spectrophotometric Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time at 37°C.
-
Data Analysis: The inhibitory activity is calculated as the percentage of inhibition relative to a control containing no inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value is determined using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and subsequent cellular damage, contributing to diabetic complications.
Caption: The Polyol Pathway and the inhibitory action of this compound analogs.
The experimental workflow for evaluating these compounds is a multi-step process that begins with chemical synthesis and proceeds through in vitro screening to identify lead candidates.
Caption: Experimental workflow for the evaluation of this compound analogs.
Validating the Antibacterial Effect of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the antibacterial potential of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. Due to the absence of direct experimental data for this specific compound in the reviewed literature, this document leverages available data on structurally related quinazolinone derivatives to offer a baseline for comparison and to outline the necessary experimental validation protocols. Quinazolinone scaffolds are recognized for their broad spectrum of biological activities, including promising antibacterial properties.[1][2]
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] Lower MIC values are indicative of higher antibacterial potency.
The following tables present a summary of MIC values for various quinazolinone derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a comparison with standard antibiotics.
Table 1: Antibacterial Activity of Representative Quinazolinone Derivatives
| Derivative/Compound | Target Bacteria | MIC (µg/mL) | Reference |
| VMA-17-01 | Staphylococcus aureus | 32-128 | [1] |
| VMA-17-04 | Staphylococcus aureus | 16-128 | [1] |
| VMA-13-05 | Staphylococcus aureus | 64-128 | [1] |
| Hydrazone derivative 4a | Escherichia coli | 4 | [3] |
| Hydrazone derivative 4a | Staphylococcus aureus | 4 | [3] |
| Hydrazone derivative 4c | Escherichia coli | 2 | [3] |
| Pyrazole derivative 5a | Escherichia coli | 2 | [3] |
| Pyrazole derivative 5a | Staphylococcus aureus | 1 | [3] |
| Pyrrolidine derivative 16 | Staphylococcus aureus | 0.5 | [4] |
| Pyrrolidine derivative 20 | Bacillus subtilis | 0.5 | [4] |
Table 2: Comparison with Standard Antibiotics
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| Quinazolinone Derivatives (Best Performing) | |||
| Pyrazole derivative 5a | Staphylococcus aureus | 1 | [3] |
| Pyrrolidine derivative 16 | Staphylococcus aureus | 0.5 | [4] |
| Hydrazone derivative 4c | Escherichia coli | 2 | [3] |
| Standard Antibiotics | |||
| Ampicillin | Staphylococcus aureus | Varies | [5][6] |
| Ampicillin | Escherichia coli | Varies | [5][6] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [7] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 | [7] |
Experimental Protocols
To validate the antibacterial effect of this compound, a standardized experimental protocol is crucial. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[8][9][10]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test medium to twice the highest concentration to be tested.[10]
- Bacterial Strains: Use standardized strains of bacteria, such as Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
- Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.[11]
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.[10]
2. Inoculum Preparation:
- Culture the bacterial strains overnight on an appropriate agar medium.
- Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
3. Assay Procedure:
- Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[10]
- Add 100 µL of the 2x concentrated test compound solution to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.[10]
- Inoculate each well (except for the sterility control) with 5 µL of the prepared bacterial inoculum.
- Include a positive control (wells with bacteria and medium but no compound) and a negative/sterility control (wells with medium only).
4. Incubation and Reading:
- Incubate the plates at 37°C for 18-24 hours.[12]
- The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).[1] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[11]
Proposed Mechanism of Action
While the exact mechanism for all quinazolinone derivatives is not fully elucidated, a significant body of research suggests that many act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[13][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the compounds can induce breaks in the bacterial chromosome, leading to cell death.[15][16] This mechanism is analogous to that of quinolone antibiotics.[17]
Caption: Proposed mechanism of action for quinazolinone derivatives.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
References
- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to Kinase Cross-Reactivity of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the kinase cross-reactivity of the novel compound (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and presents a comparative analysis of established quinazoline-based kinase inhibitors, Gefitinib and Erlotinib, to illustrate how such data is evaluated. The quinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several FDA-approved drugs targeting key signaling pathways in oncology.[1][2] Derivatives featuring a 2-thio or 2-sulfanyl linkage, similar to the compound , have also been investigated as potent inhibitors of kinases like EGFR.[3][4][5] Therefore, understanding the potential for off-target effects through comprehensive kinase profiling is a critical step in the preclinical development of this compound.
Comparative Kinase Selectivity Profiles
To contextualize the potential cross-reactivity of a new quinazoline derivative, it is instructive to examine the selectivity profiles of well-characterized inhibitors. Gefitinib and Erlotinib are both FDA-approved first-generation EGFR tyrosine kinase inhibitors built upon the 4-anilinoquinazoline scaffold.[2][6] Their kinase selectivity has been documented across various platforms. The following tables provide a representative comparison of their inhibitory activities.
Table 1: Comparison of Kinase Binding Affinity (Kd in nM)
This table illustrates the binding affinity of each compound to a panel of kinases as determined by a competition binding assay. A lower Kd value indicates a stronger binding interaction.
| Kinase Target | This compound | Erlotinib (Representative Data) | Gefitinib (Representative Data) |
| EGFR | Data not available | 2 [7] | 37 [7][8] |
| ABL1 | Data not available | >10,000 | 5000 |
| SRC | Data not available | 1,200 | >10,000 |
| KDR (VEGFR2) | Data not available | 3,400 | >10,000 |
| FGFR1 | Data not available | >10,000 | >10,000 |
| AURKA | Data not available | 7,900 | >10,000 |
| CDK2 | Data not available | >10,000 | >10,000 |
| MAPK1 (ERK2) | Data not available | >10,000 | >10,000 |
| MET | Data not available | 8,700 | >10,000 |
| RET | Data not available | 4,300 | >10,000 |
Note: Data for Erlotinib and Gefitinib are compiled from various sources and kinase panels and are intended for illustrative purposes. Direct comparison requires screening on the same assay platform under identical conditions.
Table 2: Comparison of Kinase Inhibitory Potency (IC50 in nM)
This table shows the concentration of each compound required to inhibit the enzymatic activity of a kinase by 50%. A lower IC50 value indicates greater potency.
| Kinase Target | This compound | Erlotinib (Representative Data) | Gefitinib (Representative Data) |
| EGFR (wild-type) | Data not available | 2 [7] | 26-57 [7][8] |
| EGFR (L858R mutant) | Data not available | 1 | 10-50 |
| EGFR (T790M mutant) | Data not available | 400 | >1000 [9] |
| HER2 (ERBB2) | Data not available | 370 | 3,700 |
| SRC | Data not available | >10,000 | >10,000 |
| YES | Data not available | 430 | >10,000 |
| LCK | Data not available | >10,000 | >10,000 |
| RIPK2 | Data not available | 40 | 180 |
Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration. The data presented is representative and compiled from multiple sources for illustrative purposes.
Experimental Protocols
To determine the kinase cross-reactivity of this compound, a multi-faceted approach employing both binding and functional assays against a broad panel of kinases is recommended.
Broad-Panel Kinase Binding Assay (e.g., KINOMEscan®)
This method quantifies the binding interactions between a test compound and a large number of kinases. It is an ATP-independent assay that provides a dissociation constant (Kd) as a measure of binding affinity.
Principle: The assay relies on competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A panel of over 400 human kinases are expressed, typically as DNA-tagged fusions for quantification.
-
Ligand Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound, this compound, is incubated at various concentrations (typically in an 11-point, 3-fold serial dilution) with a specific kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. The Kd value is then calculated by plotting the percentage of kinase bound against the compound concentration and fitting the data to a standard binding isotherm.
Orthogonal Kinase Activity Assay (e.g., LanthaScreen® TR-FRET)
To complement the binding data, a functional assay that measures the inhibition of kinase enzymatic activity is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method.
Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.
Methodology:
-
Kinase Reaction Setup:
-
A solution containing the kinase, a fluorescein-labeled substrate, and ATP is prepared in an appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
This compound is added in a serial dilution to the reaction wells.
-
The reaction is initiated by the addition of ATP and incubated for a set time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
A solution of EDTA is added to stop the kinase reaction.
-
A terbium-labeled anti-phospho-substrate antibody is added.
-
The plate is incubated for at least 30 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by quinazoline inhibitors and a typical workflow for assessing kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of Quinazoline-Based VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of a representative quinazoline-based compound, (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, against established anti-cancer agents, Vandetanib and Gefitinib. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from a structurally related 2,4-disubstituted quinazoline derivative, herein referred to as Compound 11d , which also targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This allows for a relevant and insightful comparison of the therapeutic potential of this class of compounds.
The data presented is collated from preclinical studies in solid tumor xenograft models, providing a basis for evaluating anti-tumor efficacy. Detailed experimental protocols are provided to aid in the design and interpretation of future in vivo studies.
Comparative Analysis of In Vivo Antitumor Efficacy
The following table summarizes the in vivo performance of the representative quinazoline derivative (Compound 11d) and the established multi-targeted tyrosine kinase inhibitors, Vandetanib and Gefitinib. The data is structured to facilitate a clear comparison of their antitumor activities in a preclinical setting.
| Parameter | Representative Quinazoline (Compound 11d) | Vandetanib | Gefitinib |
| Target(s) | VEGFR-2 | VEGFR-2, EGFR, RET | EGFR |
| In Vivo Model | Human hepatocellular carcinoma (HepG2) xenograft in nude mice | Anaplastic Thyroid Carcinoma (ATC) orthotopic xenograft in nude mice | Non-small cell lung cancer (H358, H358R) xenograft in nude mice |
| Dosage | Information not publicly available | 50 mg/kg/day, oral | 150 mg/kg/day, oral gavage |
| Tumor Growth Inhibition | Significant inhibition of tumor growth (quantitative data not specified in the provided search results) | Significant reduction in tumor volume compared to control.[2] | H358 xenograft: 28.0% ± 1.4% inhibition after 21 days. H358R (cisplatin-resistant) xenograft: 52.7% ± 3.1% inhibition after 21 days.[3] |
| Reported IC50 (VEGFR-2) | 5.49 μM[1] | Data not specified | Not applicable (Primary target is EGFR) |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are based on established practices for solid tumor xenograft models.
HepG2 Human Hepatocellular Carcinoma Xenograft Model
-
Cell Line: HepG2 human hepatocellular carcinoma cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animals: Female BALB/c nude mice, typically 4-6 weeks old, are used. The animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Inoculation: A suspension of 2 x 10^6 to 5 x 10^6 HepG2 cells in 100-200 µL of a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (width^2 x length) / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The investigational compound (e.g., a quinazoline derivative) or vehicle is administered, typically orally via gavage, at a specified dose and schedule.
-
Endpoint and Analysis: The study continues for a defined period, during which tumor volume and body weight are measured regularly. At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry.[4][5][6]
Anaplastic Thyroid Carcinoma (ATC) Orthotopic Xenograft Model
-
Cell Line: Human anaplastic thyroid carcinoma cell lines (e.g., Hth83-lucif, 8505C-lucif) are used.
-
Animals: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Inoculation: Tumor cells are implanted orthotopically into the thyroid gland of the mice.
-
Treatment: Vandetanib (50 mg/kg/d) or a placebo is administered to the mice.
-
Tumor Monitoring and Analysis: Tumor growth is monitored, and at the end of the experiment, tumors are resected for analysis, which may include measuring tumor volume and performing immunohistochemical staining to assess microvessel density and apoptosis.[2]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Lines: H358 (wild-type EGFR) and H358R (cisplatin-resistant) human non-small cell lung cancer cell lines are used.
-
Animals: Female BALB/c nude mice are used.
-
Tumor Inoculation: Tumor cells are implanted subcutaneously in the mice.
-
Treatment: Gefitinib is administered at a dose of 150 mg/kg/day via oral gavage.
-
Tumor Monitoring and Analysis: Tumor growth is monitored, and the percentage of tumor growth inhibition is calculated at the end of the treatment period (e.g., 21 days). Mouse body weight is also monitored to assess toxicity.[3]
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Xenograft tumor in nude mice [bio-protocol.org]
- 6. 2.10. Tumor xenograft [bio-protocol.org]
Quinazoline vs. Quinoxaline Derivatives: A Comparative Analysis of Their Biological Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinazoline and quinoxaline derivatives have emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities. This guide provides an objective, data-driven comparison of their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed methodologies.
At a Glance: Key Biological Activities
Both quinazoline and quinoxaline moieties are fundamental building blocks in a new generation of therapeutic agents. While structurally similar, the positioning of the nitrogen atoms within their fused heterocyclic ring systems imparts distinct physicochemical properties that influence their biological targets and overall efficacy. Quinazoline derivatives are particularly renowned for their role as kinase inhibitors in cancer therapy, with several compounds approved for clinical use.[1] Quinoxaline derivatives, on the other hand, exhibit a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[2]
Comparative Analysis of Biological Performance
To facilitate a clear comparison, the following sections summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected quinazoline and quinoxaline derivatives.
Anticancer Activity
The anticancer potential of both quinazoline and quinoxaline derivatives is extensively documented. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline | Gefitinib | NCI-H1975 (Lung) | 0.005 | [3] |
| Erlotinib | A431 (Skin) | 0.005 | [3] | |
| Compound 2a | SW480 (Colon) | 0.005 | [3] | |
| Compound 3a | A549 (Lung) | 0.006 | [3] | |
| Bivalent analogue 27 | MDA-MB-231 (Breast) | 0.00014 | [4] | |
| Monovalent antagonist 7 | MDA-MB-231 (Breast) | 0.019 | [4] | |
| Quinoxaline | Compound 13 | MCF-7 (Breast) | 0.81 | [5] |
| Compound 11 | HepG2 (Liver) | 1.25 | [5] | |
| Compound 4a | HCT-116 (Colon) | 3.21 | [5] | |
| Tetrazoloquinoxaline 4 | MCF-7 (Breast) | 0.01 | [6] | |
| Tetrazoloquinoxaline 5a | NCI-H460 (Lung) | 0.02 | [6] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Quinazoline derivatives, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), exhibit potent anticancer activity with IC50 values in the nanomolar range.[3] Quinoxaline derivatives also demonstrate significant cytotoxicity against a range of cancer cell lines, with some compounds showing IC50 values comparable to or even better than standard chemotherapeutic drugs like doxorubicin.[6]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Both quinazoline and quinoxaline derivatives have shown promise in this area, exhibiting activity against a spectrum of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity
| Derivative Class | Compound Example | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Quinazoline | Compound THTQ | E. coli | 16 | 3.75 | |
| Compound THTQ | S. aureus | 15 | - | ||
| Compound THTQ | A. niger | - | 15 | ||
| Compound 15 | C. albicans | - | 64 | [7] | |
| Quinoxaline | Compound 4e | S. pneumonia | - | 0.12 | [8] |
| Compound 4e | A. fumigatus | - | 0.24 | [8] | |
| Compound 5d | S. aureus | 17 | - | [9] | |
| Compound 5d | E. coli | 19 | - | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The data is compiled from different sources and should be interpreted accordingly.
Quinoxaline derivatives have demonstrated potent and broad-spectrum antimicrobial activity.[9] For instance, certain quinoxaline 1,4-di-N-oxide derivatives show very low MIC values against both bacteria and fungi.[8] Quinazolinone derivatives also exhibit significant antimicrobial effects, with substitutions at various positions of the quinazolinone ring influencing their activity.[10]
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Quinazoline and quinoxaline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Comparative Anti-inflammatory Activity (COX Inhibition, IC50 in µM)
| Derivative Class | Compound Example | Enzyme | IC50 (µM) | Reference |
| Quinazoline | Compound 11 | COX-1 | 0.064 | [11] |
| Ibuprofen (Reference) | COX-1 | 2.19 | [11] | |
| Quinoxaline | Compound 13 | COX-2 | 0.46 | [5] |
| Compound 11 | COX-2 | 0.62 | [5] | |
| Compound 4a | COX-2 | 1.17 | [5] | |
| Compound 5 | COX-2 | 0.83 | [5] |
Note: COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme associated with inflammation. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
Certain quinazoline derivatives have been identified as potent and selective COX-1 inhibitors.[11] Conversely, a number of novel quinoxaline derivatives have been shown to be potent and selective COX-2 inhibitors, with IC50 values in the sub-micromolar range.[5]
Signaling Pathways and Mechanisms of Action
The biological activities of quinazoline and quinoxaline derivatives are underpinned by their interactions with specific molecular targets. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.
Anticancer signaling pathways targeted by derivatives.
Quinazoline derivatives frequently target receptor tyrosine kinases like EGFR, leading to the downregulation of pro-survival pathways such as PI3K/Akt/mTOR.[12] They can also induce apoptosis by inhibiting tubulin polymerization. Quinoxaline derivatives exhibit a broader range of anticancer mechanisms, including the inhibition of various kinases, histone deacetylases (HDACs), and topoisomerases.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinazoline or quinoxaline derivatives) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new bivalent quinazoline analogues as IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid activity compared to known antibiotics
A Comparative Analysis of the Antimicrobial Activity of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid and its Analogs Against Known Antibiotics
Introduction
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Quinazoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This guide provides a comparative overview of the antimicrobial activity of this compound and its structurally related 2-thioxo-quinazolin-4(3H)-one analogs against a panel of clinically relevant bacterial and fungal strains. The performance of these compounds is benchmarked against established antibiotics to offer a clear perspective on their potential as future antimicrobial agents. The probable mechanism of action for some of these derivatives involves the inhibition of DNA gyrase, a crucial enzyme for bacterial replication.[5][6]
Data Presentation
The antimicrobial efficacy of various quinazolinone derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Quinazolinone Derivatives Compared to Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Streptococcus pneumoniae (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference(s) |
| This compound Analogues | |||||
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivative 8 | Potent Activity | Not Reported | Moderate Activity | Not Reported | [1] |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivative 23 | Potent Activity | Not Reported | Moderate Activity | Not Reported | [1] |
| VMA-17-04 | 16 | Not Reported | Not Reported | Not Reported | [7] |
| VMA-13-05 | 64 | Not Reported | Not Reported | Not Reported | [7] |
| VMA-17-01 | 32 | Not Reported | Not Reported | Not Reported | [7] |
| Standard Antibiotics | |||||
| Ampicillin | Varies | Varies | Varies | Varies | [1] |
| Gentamicin | Varies | Varies | Varies | Varies | [1] |
| Ciprofloxacin | 1.56 | Not Reported | 1.56 | 0.78 | [3] |
| Amoxicillin Trihydrate | 4 | Not Reported | 8 | Not Reported | [5] |
Table 2: Antifungal Activity of Quinazolinone Derivatives Compared to a Standard Antifungal Agent
| Compound/Antifungal | Candida albicans | Aspergillus niger | Reference(s) |
| This compound Analogues | |||
| 2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a) | 2 | 16 | [5] |
| Fused Pyridazine-quinazolinone Derivative 2 | 32 | 32 | [8] |
| Fused Pyridazine-quinazolinone Derivative 3 | 32 | 32 | [8] |
| Standard Antifungal | |||
| Amphotericin B | Varies | Varies | [1] |
| Clotrimazole | 8 | 16 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Test compounds and standard antibiotics
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial cultures (bacterial or fungal strains)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Microbial cultures are grown overnight in their respective broths. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in the appropriate broth within the 96-well microtiter plates. A range of concentrations is prepared to determine the MIC value accurately.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
-
Test compounds and standard antibiotics
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Petri dishes
-
Microbial cultures
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: The appropriate agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Substance: A fixed volume of the test compound solution at a known concentration is added to each well. A control well containing the solvent (e.g., DMSO) and a well with a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Proposed Mechanism of Action.
References
- 1. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme | MDPI [mdpi.com]
- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid Against Commercial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential antibacterial performance of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid against a widely-used commercial inhibitor. The comparison is based on experimental data for structurally related compounds and established commercial drugs, offering a valuable resource for researchers in the field of antibacterial drug discovery.
Introduction
DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial drugs. Fluoroquinolones, such as Ciprofloxacin, are a well-established class of antibiotics that function by inhibiting DNA gyrase, leading to bacterial cell death.[6]
This guide benchmarks the potential antibacterial efficacy of this compound by comparing representative data from a structurally related quinazoline derivative to the established commercial DNA gyrase inhibitor, Ciprofloxacin. This comparison is based on the Minimum Inhibitory Concentration (MIC), a key indicator of an antimicrobial agent's potency.
Disclaimer: The antibacterial activity and specific target of this compound are presumed based on the activities of structurally similar quinazoline derivatives due to the absence of direct experimental data for this specific compound. The data presented for the quinazoline derivative is representative of the compound class.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative quinazolin-2,4-dione derivative and the commercial inhibitor Ciprofloxacin against two common bacterial pathogens, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Lower MIC values indicate higher antibacterial potency.
| Compound | Target | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Representative Quinazolin-2,4-dione Derivative | DNA Gyrase (presumed) | Staphylococcus aureus | 2.5 - 10[7] |
| Escherichia coli | 2.5 - 10[7] | ||
| Ciprofloxacin | DNA Gyrase | Staphylococcus aureus | 0.25 - 1.0[8][9][10] |
| Escherichia coli | ≤1[11] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a standard procedure for determining MIC values.[13]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Commercial inhibitor (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[14]
-
Sterile 96-well microtiter plates[12]
-
Sterile pipette tips and pipettes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Incubator (37°C)[13]
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in a sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[15]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation:
-
Add a defined volume of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted test compound.
-
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in MHB (no test compound) to ensure bacterial growth.
-
Negative Control: A well containing only sterile MHB (no bacteria or test compound) to check for contamination.
-
Reference Control: A set of wells with a known commercial antibiotic (e.g., Ciprofloxacin) to validate the assay.
-
-
Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[12]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of bacterial growth. The MIC90 is defined as the lowest concentration of an antibiotic that inhibits ≥90% of the bacterial growth compared to the no-antibiotic control.[16]
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its evaluation.
Caption: Mechanism of Action of DNA Gyrase Inhibitors.
Caption: Experimental Workflow for MIC Determination.
References
- 1. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 11. droracle.ai [droracle.ai]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
A Comparative Analysis of the Cytotoxic Effects of Novel Modified Quinazolinone Compounds
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic performance of various modified quinazolinone compounds against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its broad range of pharmacological activities, including potent anticancer effects.[1][2] Modifications to the basic quinazolinone ring system have led to the development of numerous derivatives with enhanced cytotoxicity towards various cancer cell lines. This guide summarizes the cytotoxic profiles of several recently synthesized quinazolinone compounds, offering a comparative perspective on their potential as anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic activity of modified quinazolinone compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several novel quinazolinone derivatives from recent studies, providing a clear comparison of their potency.
| Compound ID/Series | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series 11 | Quinazolinone with substituted quinoxalindione | MCF-7 (Breast) | >50 | [3] |
| HeLa (Cervical) | >50 | [3] | ||
| 11g | Nitro substituent | HeLa (Cervical) | <50 | [3] |
| Series 9 | Quinazolinone with substituted benzimidazole | MCF-7 (Breast) | 50-150 | [4] |
| HeLa (Cervical) | 50-150 | [4] | ||
| 9d | Isopropyl substituent | MCF-7 (Breast) | 70 | [4] |
| HeLa (Cervical) | 50 | [4] | ||
| Series A & B | Quinazolinone-thiazole hybrids | PC3 (Prostate) | Varies | [5] |
| MCF-7 (Breast) | Varies | [5] | ||
| 8h | Amine substituent | SKLU-1 (Lung) | 23.09 µg/mL | [6] |
| MCF-7 (Breast) | 27.75 µg/mL | [6] | ||
| HepG-2 (Liver) | 30.19 µg/mL | [6] | ||
| Cu-L1 & Cu-L2 | Copper complexes of quinazolinone Schiff bases | MCF-7 (Breast) | Low µM range | [7] |
| A549 (Lung) | Low µM range | [7] | ||
| 5a | Phenyl and 2-Me-C6H4 substituents | HCT-116 (Colon) | 7.15 (48h), 4.87 (72h) | [8] |
| 5d | Substituted phenyl groups | MCF-7 (Breast) | Potent | [8] |
| 10f | 4-F-benzyl and 4-F substituents | MCF-7 & HCT-116 | Most potent in series | [8] |
| Series S1-S4 | 4(3H)-quinazolinone derivatives | MCF-7 (Breast) | S1: 3.38 | [9] |
| A549 (Lung) | S2: 5.73 | [9] | ||
| Q7 | 2,3-substituted quinazolinone | Caki-1 (Kidney) | 87 | [10] |
Experimental Protocols
The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay, a widely used method for assessing cell viability and cytotoxicity.[3][4][11]
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group treated with the solvent alone is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the workflow of cytotoxicity testing and the underlying mechanisms of action of quinazolinone compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of quinazolinone derivatives.
Caption: Simplified signaling pathways for quinazolinone-induced apoptosis and cell cycle arrest.
Mechanisms of Action
The cytotoxic effects of quinazolinone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Several studies suggest that these compounds can modulate the expression of key regulatory proteins. For instance, they may upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[12] This shift in the Bax/Bcl-2 ratio can trigger the activation of caspases, which are crucial executioners of apoptosis.
Furthermore, some quinazolinone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[13] This can be mediated through the activation of tumor suppressor proteins like p53, which in turn upregulates p21, an inhibitor of cyclin-dependent kinases (CDKs). Inhibition of CDKs prevents the cell from progressing through the cell cycle, ultimately leading to a halt in proliferation. Other proposed mechanisms for the anticancer activity of quinazolinones include the inhibition of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin polymerization.[1]
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of novel quinozalinone derivatives with substituted benzimidazole in position 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validating Molecular Docking Predictions for Quinazolinone Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking predictions with experimental data for quinazolinone compounds, highlighting the validation process crucial for modern drug discovery.
Molecular docking has become an indispensable computational tool in drug discovery for predicting the binding orientation and affinity of small molecules, such as quinazolinone derivatives, to their protein targets. However, in silico predictions must be rigorously validated through experimental testing to confirm their accuracy and therapeutic potential. This guide outlines the common validation methodologies and presents a comparative analysis of docking studies with corresponding experimental data for quinazolinone compounds targeting various diseases.
Correlation of Docking Scores with Biological Activity
A critical aspect of validating molecular docking studies is to establish a strong correlation between the predicted binding affinities (docking scores) and the experimentally determined biological activities of the compounds. The following table summarizes findings from several studies on quinazolinone derivatives, comparing their in silico docking scores with in vitro experimental results across different therapeutic targets.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Assay | Biological Activity (IC50/MIC) | Reference |
| Quinazolinone Schiff base (4c) | DNA Gyrase | -8.58 | Antibacterial Assay (Microbroth dilution) | MIC against E. coli: 128 µg/mL | [1] |
| Quinazolinone Analog (BSQ8) | EGFR Tyrosine Kinase | High (not specified) | MTT Assay (Anticancer) | IC50 against HCT-116: 11.6 µM | [2] |
| Quinazolinone Analog (BSQ1) | EGFR Tyrosine Kinase | -76.56 (arbitrary units) | MTT Assay (Anticancer) | IC50 against MCF-7: 31.6 µM | [2] |
| Quinazolinone Derivative (5a) | PARP10 | High (ChemScore) | MTT Assay (Anticancer) | IC50 against HCT-116: 4.87 µM (72h) | [3] |
| Quinazolinone Derivative (10f) | PARP10 | High (ChemScore) | MTT Assay (Anticancer) | IC50 against MCF-7: 14.70 µM (72h) | [3] |
| Quinazolinone Derivative (4) | AKT1 | High (not specified) | MTT Assay (Anticancer) | IC50 against Caco-2: 23.31 µM | [4][5] |
| Quinazolinone Derivative (9) | AKT1 | High (not specified) | MTT Assay (Anticancer) | IC50 against HepG2: >50 µM | [4][5] |
| Quinazolinone-Chalcone Hybrid (20) | PARP-1 | High (not specified) | MTT Assay (Anticancer) | IC50 against A431: 1-2 µM | [6] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Dihydropteroate synthase | High (not specified) | Antimicrobial Assay (Agar well diffusion) | MIC against S. aureus: 25.6 µg/mL | [7] |
| Quinazolinone Derivative (VIa, VIb) | COX-2 | High (not specified) | Anti-inflammatory Assay | Potent anti-inflammatory activity | [8] |
Experimental Protocols
Accurate validation relies on robust experimental methodologies. Below are detailed protocols for key experiments frequently cited in the validation of quinazolinone docking studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[2][3][4]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and a control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by living cells into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2][3]
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution: The quinazolinone compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression
RT-qPCR is used to measure the expression levels of specific genes, such as those involved in inflammation (e.g., COX-2, IL-1β, TNF-α).[9]
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) and treated with the quinazolinone compounds.[9]
-
RNA Extraction: Total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific to the target genes (e.g., COX-2) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated to determine the inhibitory effect of the compounds.[9]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating molecular docking predictions for quinazolinone compounds.
Caption: Workflow for the validation of molecular docking predictions.
The following diagram illustrates a common signaling pathway targeted by quinazolinone derivatives for anti-inflammatory activity.
Caption: Inhibition of the NF-κB signaling pathway by quinazolinones.
References
- 1. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impressions.manipal.edu [impressions.manipal.edu]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Summary
Potential Hazards Include:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate PPE to minimize exposure risks.[3]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | A properly fitted respirator (e.g., N95 dust mask) should be used if handling the compound as a powder outside of a chemical fume hood. | --- |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.[1][3]
Step-by-Step Disposal Procedure:
-
Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[1]
-
This waste stream should be segregated from other chemical wastes, particularly strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[1]
-
-
Containerization and Storage:
-
Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.[1]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1]
-
-
Documentation and Scheduling Pickup:
-
Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide them with a complete and accurate description of the waste.
-
-
Handover and Final Disposal:
-
Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]
-
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[1]
-
Landfill disposal is not recommended. [1]
-
Do not dispose of this chemical down the drain or in regular trash. [1][3]
-
Chemical Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
This guide provides crucial safety and logistical information for handling (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper disposal of this chemical compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles or Face Shield | Must meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect against spills. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be done in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is necessary. |
Operational Plan for Handling
Adherence to a strict operational plan is essential for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
